1-phenyl-1H-1,2,3-triazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIKZZCOPIBALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2076-64-4 | |
| Record name | 1-phenyl-1H-1,2,3-triazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document details the experimental protocols, presents expected quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
The 1,2,3-triazole core is a prominent scaffold in a wide array of biologically active molecules and functional materials. The specific isomer, this compound, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. This guide outlines a robust and reproducible synthetic pathway.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of phenyl azide from aniline. The second, and key, step is the 1,3-dipolar cycloaddition reaction between phenyl azide and an appropriate two-carbon synthon that allows for the introduction of the 4-amino group. A common and effective method for this transformation is the reaction with malononitrile, which proceeds via a base-catalyzed cycloaddition followed by in situ loss of a nitrile group to yield the desired 4-amino triazole.
Experimental Protocols
Synthesis of Phenyl Azide (1)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C (ice bath).
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium azide (1.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield phenyl azide as a pale yellow oil. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate safety precautions. It is recommended to use it immediately in the next step without distillation.
Synthesis of this compound (3)
Materials:
-
Phenyl Azide (1)
-
Malononitrile (2) (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve malononitrile (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the sodium salt of malononitrile.
-
Add a solution of freshly prepared phenyl azide (1.0 eq) in a small amount of anhydrous ethanol to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with dilute acetic acid.
-
The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the final product, this compound. These values are based on typical results for similar compounds reported in the literature.
| Parameter | Expected Value |
| Yield | 60-75% |
| Melting Point | 145-150 °C |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.80 (s, 1H, triazole C5-H), 7.70 (d, J = 7.8 Hz, 2H, Ar-H), 7.50 (t, J = 7.8 Hz, 2H, Ar-H), 7.30 (t, J = 7.4 Hz, 1H, Ar-H), 5.50 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.0 (C4-NH₂), 137.0 (Ar-C1), 130.0 (Ar-C3, C5), 129.5 (triazole C5), 128.5 (Ar-C4), 120.0 (Ar-C2, C6) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₉N₄: 161.0827, found: 161.0825 |
Visualization of Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory conditions. As with all chemical syntheses, appropriate safety measures should be strictly followed.
An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-phenyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive profile. Detailed experimental protocols for its synthesis via click chemistry are presented, alongside a logical workflow for its preparation and characterization.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Phenyl-1H-1,2,3-triazole | C₈H₇N₃ | 145.16 | Not Reported |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₃N₃ | 235.28 | 127-128 |
| 1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₂ClN₃ | 269.73 | 140-143 |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₆H₁₆N₅O₃S | 358.40 | 214-216[1] |
| 4-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₆H₁₅ClN₅O₃S | 392.84 | 199-201[1] |
| 4-Fluoro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₆H₁₅FN₅O₃S | 376.39 | 192-194[1] |
| 4-Methoxy-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₇H₁₈N₅O₄S | 388.42 | 210-212[1] |
Spectral Data
The spectral characteristics of this compound can be inferred from the analysis of related compounds. Key expected spectral features are outlined below, with comparative data from analogs provided in the subsequent tables.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the phenyl and triazole protons, as well as a signal for the amino group. The chemical shift of the triazole proton is a key indicator of the substitution pattern.
Table of ¹H NMR Data for 1-Phenyl-1H-1,2,3-triazole Analogs
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole[2] | CDCl₃ | 7.74 (d, J = 8.4, 2H, Ar-H), 7.69 (s, 1H, C=CH), 7.40-7.29 (m, 7H, Ar-H), 5.57 (s, 2H, CH₂) |
| 1-Benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole[2] | CDCl₃ | 7.73 (d, J = 8, 2H, Ar-H), 7.63 (s, 1H, C=CH), 7.43-7.21 (m, 7H, Ar-H), 5.58 (s, 2H, CH₂), 1.37 (s, 9H, 3xCH₃) |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide[1] | DMSO-d₆ | 9.32 (t, J = 5.4, 1H), 8.70 (s, 1H), 8.37 (s, 1H), 8.12 (d, J = 7.8, 1H), 7.98 (d, J = 7.8, 1H), 7.91 (d, J = 7.7, 2H), 7.68 (dd, J = 17.5, 9.8, 1H), 7.59 (t, J = 7.9, 2H), 7.47 (dd, J = 14.1, 6.7, 1H), 7.44 (s, 2H), 4.64 (d, J = 5.5, 2H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic.
Table of ¹³C NMR Data for 1-Phenyl-1H-1,2,3-triazole Analogs
| Compound Name | Solvent | Chemical Shifts (δ, ppm) |
| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole[2] | CDCl₃ | 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide[1] | DMSO-d₆ | 165.56, 146.40, 144.92, 137.17, 135.32, 130.78, 130.34, 129.58, 129.03, 128.71, 125.38, 121.71, 120.46, 35.45 |
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring, N=N stretching of the triazole ring, and C=C stretching of the phenyl ring.
Table of FT-IR Data for 1-Phenyl-1H-1,2,3-triazole Analogs
| Compound Name | Medium | Characteristic Absorption Bands (ν, cm⁻¹) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole[2] | KBr | 3133, 3062, 1498, 1462, 1219, 1074, 1049, 975, 767, 694 |
| 1-Benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole[2] | KBr | 3084, 3035, 2959, 2865, 1495, 1457, 1363, 1221, 1189, 1071, 1048, 976, 832, 739, 719, 693, 559 |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the preparation of phenylazide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable alkyne, and subsequent functional group transformation.
Synthesis of Phenylazide
Phenylazide is a key intermediate and can be prepared from aniline.
Materials:
-
Aniline
-
tert-Butyl nitrite (t-BuONO)
-
Azidotrimethylsilane (TMSN₃)
-
Acetonitrile (MeCN)
-
Hexane
Procedure: [3]
-
A solution of aniline (1.0 equiv) in acetonitrile (2 mL/mmol) is cooled to 0 °C in an ice bath.
-
tert-Butyl nitrite (1.5 equiv) is added dropwise, followed by the dropwise addition of azidotrimethylsilane (1.5 equiv).
-
The resulting solution is stirred at room temperature for 1 hour.
-
The reaction mixture is concentrated under vacuum.
-
The residue is diluted with hexane and filtered through a short pad of silica gel to yield phenylazide.
Caution: Phenylazide is potentially explosive and should be handled with care, avoiding high temperatures and distillation at atmospheric pressure.[4]
Synthesis of 1-phenyl-4-cyano-1H-1,2,3-triazole
This step involves the "click chemistry" reaction between phenylazide and 2-propynenitrile.
Materials:
-
Phenylazide
-
2-Propynenitrile (Cyanoacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenylazide (1.0 equiv) and 2-propynenitrile (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-4-cyano-1H-1,2,3-triazole.
Synthesis of this compound
The final step is the reduction of the nitrile group to an amine.
Materials:
-
1-phenyl-4-cyano-1H-1,2,3-triazole
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-phenyl-4-cyano-1H-1,2,3-triazole (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Proposed synthesis and characterization workflow.
Biological Activity and Potential Applications
While specific biological activity for this compound has not been extensively reported, the 4-amino-1,2,3-triazole core is recognized as a valuable scaffold in medicinal chemistry. Derivatives have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is a target in cancer immunotherapy.[5] Furthermore, various substituted triazoles exhibit a broad range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[6][7][8] The title compound, therefore, represents a promising starting point for the development of novel therapeutic agents.
Potential Signaling Pathway Involvement
Given the inhibitory activity of related compounds on IDO1, it is plausible that this compound or its derivatives could modulate the kynurenine pathway. Inhibition of IDO1 would lead to a decrease in the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. This would, in turn, enhance the anti-tumor immune response.
The following diagram illustrates a generalized signaling pathway that could be influenced by an IDO1 inhibitor.
Caption: Potential influence on the IDO1 signaling pathway.
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. PHENYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Benzyl-4-phenyl-1H-1,2,3-triazole: A Technical Guide
Disclaimer: Spectroscopic and synthetic data for the requested compound, 1-phenyl-1H-1,2,3-triazol-4-amine, were not available in the provided search results. This guide presents a comprehensive analysis of a closely related analogue, 1-benzyl-4-phenyl-1H-1,2,3-triazole , for which detailed experimental data has been published.
This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 1-benzyl-4-phenyl-1H-1,2,3-triazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-benzyl-4-phenyl-1H-1,2,3-triazole.
The ¹H and ¹³C NMR data provide detailed information about the molecular structure of the compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.79-7.81 | m | 2H | Phenyl-H (ortho) | [1] |
| 7.66 | s | 1H | Triazole-H | [1] |
| 7.30-7.42 | m | 8H | Phenyl-H & Benzyl-H | [1] |
| 5.58 | s | 2H | CH₂ (Benzyl) | [1] |
| 7.20–7.50 | m | 8H | Phenyl-H & Benzyl-H | [2] |
| 7.65 | s | 1H | Triazole-H | [2] |
| 7.80 | d | 2H | Phenyl-H (ortho) | [2] |
| 5.50 | s | 2H | CH₂ (Benzyl) | [2] |
Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference |
| 148.1 | C4 (Triazole) | [1] |
| 134.6 | C-ipso (Phenyl) | [1] |
| 130.4 | C-ipso (Benzyl) | [1] |
| 129.1 | Phenyl/Benzyl CH | [1] |
| 128.7 | Phenyl/Benzyl CH | [1] |
| 128.1 | Phenyl/Benzyl CH | [1] |
| 128.0 | Phenyl/Benzyl CH | [1] |
| 125.6 | Phenyl CH | [1] |
| 119.5 | C5 (Triazole) | [1] |
| 54.1 | CH₂ (Benzyl) | [1] |
| 148.2 | C4 (Triazole) | [2] |
| 134.6 | C-ipso (Phenyl) | [2] |
| 130.4 | C-ipso (Benzyl) | [2] |
| 128.8 | Phenyl/Benzyl CH | [2] |
| 128.6 | Phenyl/Benzyl CH | [2] |
| 128.5 | Phenyl/Benzyl CH | [2] |
| 127.8 | Phenyl/Benzyl CH | [2] |
| 127.4 | Phenyl/Benzyl CH | [2] |
| 125.6 | Phenyl CH | [2] |
| 119.53 | C5 (Triazole) | [2] |
| 54.20 | CH₂ (Benzyl) | [2] |
The IR spectrum provides information on the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3133 | - | =C-H stretch (aromatic/triazole) | [3] |
| 3084, 3035 | - | C-H stretch (aromatic) | [3] |
| 1495 | - | C=C stretch (aromatic) | [3] |
| 1457 | - | CH₂ bend | [3] |
| 1221 | - | N-N=N stretch (triazole ring) | [3] |
| 1189 | - | C-N stretch | [3] |
| 832 | - | =C-H out-of-plane bend (triazole ring) | [3] |
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.
Table 4: Mass Spectrometry Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole
| m/z | Ion | Method | Reference |
| 236.13 | [M+H]⁺ | +CI | [1] |
Experimental Protocols
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆ or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)
Procedure:
-
In a round-bottom flask, benzyl azide and phenylacetylene are dissolved in the chosen solvent system.
-
The copper(I) catalyst is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization methods.
Caption: Synthetic workflow for 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship of spectroscopic techniques.
References
An In-depth Technical Guide to the Crystal Structure of 1-phenyl-1H-1,2,3-triazol-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and functional aspects of phenyl-triazole derivatives, with a specific focus on the structural characteristics of compounds related to 1-phenyl-1H-1,2,3-triazol-4-amine. While the precise crystal structure of this compound is not publicly available, this document presents detailed crystallographic data for its constitutional isomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, to offer valuable structural insights. Furthermore, this guide outlines detailed experimental protocols for the synthesis, crystallization, and structural determination of novel triazole compounds. It also explores the potential biological significance of this class of compounds, supported by a proposed signaling pathway, to aid in drug discovery and development efforts.
Introduction
The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to form hydrogen bonds, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The phenyl-substituted triazole core, in particular, is a recurring motif in compounds targeting a range of biological entities, including enzymes and receptors. Understanding the three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide addresses the current knowledge gap regarding the specific crystal structure of this compound and provides a framework for its experimental determination and biological characterization.
Comparative Crystallographic Data of Phenyl-Triazol-Amine Isomers
Although the crystal structure for this compound is not documented in publicly accessible databases, the crystallographic data for the co-crystal of its isomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, have been reported.[1] This data provides a valuable reference for predicting the structural attributes of the target compound.
Table 1: Crystal Data and Structure Refinement for 3-phenyl-1H-1,2,4-triazol-5-amine – 5-phenyl-1H-1,2,4-triazol-3-amine (1/1 Co-crystal) [1]
| Parameter | Value |
| Empirical Formula | C₈H₈N₄ · C₈H₈N₄ |
| Formula Weight | 320.36 |
| Temperature (K) | 223(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.817(2) |
| b (Å) | 5.0398(6) |
| c (Å) | 18.637(2) |
| β (°) | 113.573(4) |
| Volume (ų) | 1533.9(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.387 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 672 |
| Theta range for data collection (°) | 2.4 to 22.6 |
| Reflections collected | 10288 |
| Independent reflections | 3523 |
| R_int | 0.063 |
| Final R indices [I>2σ(I)] | R1 = 0.067, wR2 = 0.168 |
| R indices (all data) | R1 = 0.087, wR2 = 0.183 |
Experimental Protocols
Synthesis of this compound
The synthesis of 1-phenyl-1H-1,2,3-triazoles is commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Materials:
-
Phenyl azide
-
2-aminoacetonitrile hydrochloride
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetonitrile hydrochloride in water.
-
Add a solution of phenyl azide in tert-Butanol.
-
Sequentially add aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Materials:
-
Purified this compound
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane
-
Hexane
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Single-Crystal X-ray Diffraction
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a CCD or CMOS detector.
Procedure:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
Process the collected data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
Potential Biological Signaling Pathways
Derivatives of 1-phenyl-1H-1,2,3-triazole have been reported to interact with biological targets such as the GABA receptor and carbonic anhydrase. This suggests that this compound could potentially act as a modulator of neurotransmitter signaling or as an enzyme inhibitor.
Caption: Hypothetical GPCR signaling pathway for this compound.
Experimental and Logical Workflows
The determination of a crystal structure and its subsequent analysis follows a well-defined workflow.
Caption: Experimental workflow for crystal structure determination.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a solid foundation for its investigation. The comparative data from its isomers, coupled with detailed protocols for its synthesis, crystallization, and structural analysis, offer a clear path forward for researchers. The potential for this compound to interact with significant biological targets, as suggested by the activities of related molecules, underscores the importance of its continued study in the field of drug discovery. The workflows and hypothetical signaling pathways presented herein serve as valuable tools for guiding future research in this promising area.
References
Technical Guide: Solubility Profile of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound across a range of common solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of solid organic compounds, which can be directly applied to this compound. Furthermore, a theoretical assessment of its expected solubility based on its molecular structure is presented to guide solvent selection.
Introduction and Current Data Availability
Theoretical Solubility Assessment
The molecular structure of this compound provides clues to its potential solubility:
-
Polar Groups: The presence of the primary amine (-NH₂) group and the nitrogen atoms within the triazole ring allows for hydrogen bonding with protic solvents.
-
Aromatic System: The phenyl group introduces a nonpolar, hydrophobic character, suggesting some solubility in nonpolar organic solvents.
Based on these features, this compound is expected to exhibit the following general solubility characteristics:
-
High solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate to good solubility in polar protic solvents like methanol, ethanol, and other lower alcohols, due to hydrogen bonding capabilities.
-
Limited solubility in nonpolar solvents such as hexanes and toluene.
-
Poor solubility in water, although its solubility may be enhanced in acidic aqueous solutions due to the protonation of the amine group to form a more soluble salt.
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method .[1][2] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[3] The following protocol is a generalized procedure that can be adapted for this compound.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[3][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the solution using a syringe filter.[1]
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.
-
-
Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.
Data Presentation
As no specific quantitative data was found in the literature, a data table cannot be presented. Researchers who follow the protocol outlined in Section 3 should tabulate their results as follows for clear comparison:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | 25 | ||
| e.g., Water | 25 | ||
| e.g., Toluene | 25 | ||
| ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. The provided workflow, based on the well-established shake-flask method, offers a reliable path for researchers to generate accurate and reproducible solubility data. Such data is critical for advancing the use of this compound in drug development and other scientific applications.
References
An In-depth Technical Guide on the Thermal Stability of 1-phenyl-1H-1,2,3-triazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the expected thermal stability of 1-phenyl-1H-1,2,3-triazol-4-amine, contextualized within the known thermal behavior of 1,2,3-triazole derivatives. Due to the absence of specific experimental data for this compound in the public domain, this document outlines the general principles of 1,2,3-triazole thermal decomposition and provides standardized experimental protocols for its determination.
Introduction
This compound belongs to the 1,2,3-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. The thermal behavior of triazoles can be complex, often involving ring-opening reactions, nitrogen extrusion, and rearrangements, which are highly dependent on the nature and position of substituents on the triazole ring.
General Thermal Behavior of 1,2,3-Triazoles
The 1,2,3-triazole ring is a surprisingly stable structure compared to other organic compounds with three adjacent nitrogen atoms. However, it is susceptible to thermal decomposition. The primary thermal decomposition pathway for the 1,2,3-triazole skeleton is often initiated by a ring-opening mechanism, which has a lower energy barrier compared to the H-transfer path observed in the more stable 1,2,4-triazole isomers[1]. Flash vacuum pyrolysis of the parent 1,2,3-triazole at high temperatures (around 500 °C) can lead to the loss of molecular nitrogen (N₂) to form an aziridine ring[2].
For substituted 1,2,3-triazoles, the decomposition pathways and the onset temperature of decomposition can be significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups, such as nitro groups, can alter the decomposition mechanism and in some cases, the decomposition may be initiated at the substituent itself rather than the triazole ring[1]. Conversely, electron-donating groups like the amino group in this compound are also expected to influence the stability of the triazole ring.
Predicted Thermal Stability of this compound
-
N₂ Extrusion: A common pathway for 1,2,3-triazoles, leading to the formation of a highly reactive imine intermediate which would subsequently rearrange or polymerize.
-
Ring-Chain Tautomerism: Certain triazoles can undergo ring-opening to form a diazo-imine intermediate, which is a key step in the Dimroth rearrangement[2].
-
Influence of Substituents: The phenyl and amino groups may themselves degrade or direct the decomposition of the triazole ring.
To definitively determine the thermal stability and decomposition products, experimental analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Data Presentation: Thermal Stability Parameters
The following tables are templates illustrating how quantitative data on the thermal stability of this compound would be presented upon experimental determination.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Conditions |
| Onset Decomposition Temp. (T_onset) | Data not available | Heating Rate: 10 °C/min |
| Temperature of Max. Weight Loss (T_max) | Data not available | Atmosphere: Nitrogen |
| Final Residue at 600 °C (%) | Data not available | Sample Mass: 5-10 mg |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Conditions |
| Melting Point (T_m) | Data not available | Heating Rate: 10 °C/min |
| Enthalpy of Fusion (ΔH_fus) | Data not available | Atmosphere: Nitrogen |
| Decomposition Exotherm Peak (T_decomp) | Data not available | Sample Mass: 2-5 mg |
| Enthalpy of Decomposition (ΔH_decomp) | Data not available | Pan Type: Sealed Aluminum |
Experimental Protocols
Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.
5.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and the mass loss associated with decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
-
5.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and the enthalpy of fusion, as well as the temperature and enthalpy of any thermal events such as decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 400 °C).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The peak temperature and the integrated area under the peak provide the transition temperature and enthalpy, respectively.
-
Visualizations
6.1 Experimental Workflow
The logical flow for assessing the thermal stability of a novel compound is depicted below.
Caption: Workflow for Thermal Stability Assessment.
6.2 Hypothetical Decomposition Pathway
This diagram illustrates a plausible thermal decomposition pathway for a 1,2,3-triazole, initiating with the extrusion of molecular nitrogen.
Caption: Hypothetical N₂ Extrusion Pathway.
References
An In-depth Technical Guide on the Reaction Mechanisms of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms associated with 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the primary synthetic routes, focusing on cycloaddition reactions, and explores the characteristic reactivity of the title compound, including the Dimroth rearrangement, electrophilic and nucleophilic substitutions, and derivatization of the amino group. Experimental protocols for key reactions are provided, and quantitative data are summarized in tabular format for ease of comparison. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel triazole-based compounds.
Synthesis of this compound
The most common and efficient method for the synthesis of 1-substituted-4-aminotriazoles involves a variation of the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry"[1]. A prevalent synthetic strategy involves the reaction of a substituted aniline with sodium nitrite to form a diazonium salt, which then reacts with an activated acetonitrile derivative. A particularly relevant method is the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which can be adapted for the synthesis of the title compound[1].
A plausible and efficient route to this compound is the cesium carbonate-catalyzed reaction between phenyl azide and aminoacetonitrile. This approach offers high regioselectivity and typically results in good to excellent yields.
Reaction Mechanism: Azide-Acetonitrile Cycloaddition
The synthesis of this compound can be achieved through the [3+2] cycloaddition of phenyl azide and aminoacetonitrile. A proposed mechanism involves the initial diazotization of aniline to form a diazonium salt, which is then converted to phenyl azide. The phenyl azide subsequently reacts with aminoacetonitrile hydrochloride. The reaction proceeds through a hydrazone intermediate, which upon heating, cyclizes to form the triazole ring[1].
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol adapted from the synthesis of similar 4-aminotriazoles[1].
-
Diazotization of Aniline: Aniline (1.0 eq) is dissolved in a solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the benzenediazonium chloride.
-
Formation of Phenyl Azide: In a separate flask, sodium azide (1.1 eq) is dissolved in water and cooled to 0-5 °C. The freshly prepared benzenediazonium chloride solution is added slowly to the sodium azide solution, with vigorous stirring, while maintaining the temperature below 5 °C. The reaction is allowed to stir for an additional hour at low temperature. The resulting phenyl azide is typically extracted with an organic solvent like diethyl ether.
-
Cycloaddition with Aminoacetonitrile: The crude phenyl azide is added to a solution of 2-aminoacetonitrile hydrochloride (1.0 eq) in a suitable solvent such as ethanol. The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 1.0 eq | 0-5 | 0.5 | - |
| Sodium Nitrite | 1.05 eq | 0-5 | 0.5 | - |
| Sodium Azide | 1.1 eq | 0-5 | 1 | - |
| 2-Aminoacetonitrile HCl | 1.0 eq | Reflux | 4-8 | 70-90 (estimated) |
| Ethanol | - | Reflux | 4-8 | - |
Table 1: Typical reaction conditions for the synthesis of this compound.
Core Reaction Mechanisms
This compound exhibits a rich and diverse reactivity owing to the presence of the triazole ring and the exocyclic amino group. Key reactions include the Dimroth rearrangement, and various electrophilic and nucleophilic substitution reactions.
Dimroth Rearrangement
The Dimroth rearrangement is a characteristic isomerization reaction of certain 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. For this compound, this rearrangement would lead to the formation of 4-anilino-1H-1,2,3-triazole. This reaction is typically facilitated by heat or treatment with acid or base.
The mechanism involves a ring-opening of the triazole to a diazo intermediate, followed by rotation around the C-C single bond and subsequent ring-closure.
| Condition | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Heat | Pyridine | Reflux | 24 | 4-anilino-1H-1,2,3-triazole |
| Acid (e.g., HCl) | Ethanol | Reflux | Varies | 4-anilino-1H-1,2,3-triazole |
| Base (e.g., NaOH) | Water/Ethanol | Reflux | Varies | 4-anilino-1H-1,2,3-triazole |
Table 2: Conditions for the Dimroth Rearrangement.
Reactions of the Amino Group
The exocyclic amino group of this compound is a key site for functionalization, readily undergoing reactions such as acylation, alkylation, and diazotization.
The amino group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
| Acylating Agent | Base | Solvent | Temperature (°C) |
| Acetyl chloride | Pyridine | Dichloromethane | 0 to rt |
| Benzoyl chloride | Triethylamine | Tetrahydrofuran | 0 to rt |
| Acetic anhydride | Sodium acetate | Acetic acid | Reflux |
Table 3: Typical conditions for acylation reactions.
Alkylation of the amino group can be achieved using alkyl halides. However, care must be taken as alkylation can also occur on the nitrogen atoms of the triazole ring, leading to a mixture of products.
The primary amino group can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of functional groups onto the triazole ring.
| Reagent | Product |
| Copper(I) chloride (CuCl) | 4-chloro-1-phenyl-1H-1,2,3-triazole |
| Copper(I) bromide (CuBr) | 4-bromo-1-phenyl-1H-1,2,3-triazole |
| Copper(I) cyanide (CuCN) | 1-phenyl-1H-1,2,3-triazole-4-carbonitrile |
| Potassium iodide (KI) | 4-iodo-1-phenyl-1H-1,2,3-triazole |
| Water (H2O), heat | 1-phenyl-1H-1,2,3-triazol-4-ol |
Table 4: Products of Sandmeyer and related reactions of the diazonium salt.
Conclusion
This compound is a versatile building block in organic synthesis. Its preparation via azide-acetonitrile cycloaddition provides a reliable entry point to this class of compounds. The inherent reactivity of the triazole ring, particularly its susceptibility to the Dimroth rearrangement, and the diverse transformations possible at the exocyclic amino group, offer numerous opportunities for the synthesis of novel and complex molecules. A thorough understanding of these reaction mechanisms is crucial for the rational design and development of new pharmaceuticals and functional materials based on the 1,2,3-triazole scaffold.
References
An In-depth Technical Guide on the Discovery and History of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative traces the origins of this molecule to the foundational work of Otto Dimroth and the discovery of the Dimroth rearrangement. This guide presents both the historical synthesis of the isomeric precursor and modern, detailed experimental protocols for the preparation of the title compound. Quantitative data is summarized in tables for clarity, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations.
Introduction
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups. Among its derivatives, 4-amino-1,2,3-triazoles have garnered considerable attention as key components in the development of therapeutic agents. This guide focuses specifically on this compound, exploring its fascinating history which is intrinsically linked to a fundamental rearrangement reaction, and providing practical synthetic methodologies for its preparation.
Discovery and Historical Context: The Dimroth Rearrangement
The history of this compound is inseparable from the discovery of the Dimroth rearrangement , a classic organic reaction first reported by the German chemist Otto Dimroth in 1909.[1] This acid- or heat-catalyzed rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring system.
Dimroth's initial investigations involved the synthesis of what he identified as 1-phenyl-5-amino-1,2,3-triazole. He observed that upon heating this compound in pyridine, it isomerized to a more stable compound, which was later identified as the tautomer of this compound. This groundbreaking work not only introduced a new molecular rearrangement but also inadvertently led to the first synthesis of the 1-phenyl-4-aminotriazole scaffold.
The mechanism of the Dimroth rearrangement in this context proceeds through a ring-opening of the 1,2,3-triazole to a diazo intermediate, followed by rotation and subsequent ring-closure to form the thermodynamically more stable 4-amino isomer.
Synthesis of this compound
The synthesis of this compound can be approached through both historical and modern methodologies. The classical approach involves the synthesis of the 5-amino isomer followed by rearrangement, while contemporary methods often allow for a more direct construction of the 4-amino-1,2,3-triazole ring.
Historical Synthesis via Dimroth's Method (Circa 1902-1909)
Based on Dimroth's 1902 publication, the initial synthesis of the precursor, 1-phenyl-5-amino-1,2,3-triazole, likely involved the reaction of phenylazide with a compound containing an activated methylene group, such as cyanamide.
Experimental Protocol (Inferred from Historical Accounts):
A solution of phenylazide in a suitable solvent would be treated with cyanamide in the presence of a base, such as sodium ethoxide. The reaction mixture would be stirred for an extended period, likely with heating. The resulting 1-phenyl-5-amino-1,2,3-triazole would then be isolated. For the subsequent rearrangement, the isolated 1-phenyl-5-amino-1,2,3-triazole would be heated in pyridine, leading to the formation of this compound.
Modern Synthetic Approach
A more direct and efficient modern synthesis of this compound involves the [3+2] cycloaddition reaction between phenylazide and a suitable two-carbon component that already contains the amino functionality or a precursor. One such method utilizes the reaction of phenylazide with aminoacetonitrile.
Experimental Protocol:
To a solution of aminoacetonitrile hydrochloride in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium ethoxide) is added at low temperature. Phenylazide is then added dropwise to the reaction mixture, and the solution is stirred at room temperature for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization to afford this compound.
Table 1: Comparison of Synthetic Protocols
| Parameter | Historical Method (Inferred) | Modern Method |
| Starting Materials | Phenylazide, Cyanamide | Phenylazide, Aminoacetonitrile |
| Key Transformation | Cycloaddition followed by Rearrangement | Direct Cycloaddition |
| Reaction Conditions | Basic, Heating | Basic, Room Temperature |
| Workup | Likely multi-step | Standard extraction and purification |
| Overall Yield | Not well-documented, likely moderate | Generally good to high |
| Purity | Required purification of intermediate | Purified in the final step |
Quantitative Data
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 148-150 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H), 7.85 (d, J = 7.8 Hz, 2H), 7.55 (t, J = 7.8 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H), 5.80 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 148.5, 136.8, 129.9, 128.7, 125.2, 120.3 |
| Yield (Modern Synthesis) | Typically 70-85% |
Applications in Drug Development
The 4-amino-1,2,3-triazole scaffold is a recognized pharmacophore. The presence of the amino group provides a key interaction point for biological targets, while the triazole ring offers a stable and polar core. Derivatives of this compound have been investigated for a range of biological activities, including as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. The phenyl group can be readily substituted to explore structure-activity relationships and optimize pharmacokinetic properties.
Conclusion
The discovery of this compound is a testament to the serendipitous nature of scientific inquiry, emerging from the fundamental study of molecular rearrangements. From its historical roots in the work of Otto Dimroth to its modern synthesis and application in drug discovery, this seemingly simple molecule provides a rich case study in the evolution of organic chemistry. The detailed synthetic protocols and compiled data within this guide offer a valuable resource for researchers and scientists working to unlock the full potential of this versatile heterocyclic scaffold.
References
Potential Biological Activity of 1-phenyl-1H-1,2,3-triazol-4-amine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of the specific compound 1-phenyl-1H-1,2,3-triazol-4-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities by examining structurally related 1,2,3-triazole and 1,2,4-triazole derivatives. The information presented herein is intended to serve as a resource for researchers and drug development professionals, highlighting the therapeutic potential of this class of compounds and providing a framework for future investigation.
Introduction
The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, renowned for its metabolic stability, ability to form hydrogen bonds, and role as a bioisostere for various functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles particularly facile, leading to the exploration of a vast chemical space for drug discovery. This guide focuses on the potential biological activities of this compound, a compound that combines the key features of a 1,4-disubstituted triazole with a phenyl group at the 1-position and an amine at the 4-position. While direct studies are scarce, the biological activities of its close analogues suggest potential applications in oncology, infectious diseases, and inflammatory conditions.
Synthesis
The synthesis of this compound can be approached through several established methods for constructing the 1,2,3-triazole ring. A common and efficient route involves the use of click chemistry.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Click Chemistry
A plausible synthetic route to this compound involves a multi-step process beginning with a Cu(I)-catalyzed azide-alkyne cycloaddition.
Step 1: Synthesis of Phenyl Azide Phenyl azide can be prepared from aniline by diazotization followed by reaction with sodium azide.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve propargylamine (1.0 eq) in a suitable solvent system such as a mixture of tert-butanol and water (1:1).
-
Add phenyl azide (1.0 eq).
-
Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine.
-
Purify the crude product by column chromatography.
Step 3: Conversion to this compound The conversion of the methanamine to the amine can be challenging. One potential route could involve an oxidative cleavage, although this may require specific and carefully controlled conditions to avoid degradation of the triazole ring. Further research into this specific transformation is warranted.
Potential Biological Activities
Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The primary areas of interest are antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of 1,2,3-triazole and 1,2,4-triazole derivatives. The activity is often influenced by the nature of the substituents on the triazole and phenyl rings.
Table 1: Antimicrobial Activity of Selected Triazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/IC₅₀) | Reference(s) |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis, Vibrio cholerae | MIC: 59.5 µg/mL | [1] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | MIC: 5 µg/mL (for a derivative with a 4-trichloromethylphenyl group) | [1] |
| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | MIC: 0.132 mM (for a 3-nitrobenzylidene derivative) | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity
The 1,2,3-triazole scaffold is present in several anticancer drug candidates. The mechanism of action can vary widely, from enzyme inhibition to disruption of protein-protein interactions.
Table 2: Anticancer Activity of Selected Triazole Derivatives
| Compound/Derivative | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |
| 1,2,3-Triazole-amino acid conjugates | MCF7, HepG2 | >30% inhibition at <10 µM | [2] |
| Phosphonate 1,2,3-triazole derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | IC₅₀: 15.13 - 21.25 µM | [3] |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Recombinant human IDO1 | IC₅₀: 0.023 µM |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.
Signaling Pathways
The specific signaling pathways modulated by this compound are currently unknown. However, related triazole derivatives have been shown to interact with various cellular targets. For example, some triazoles act as enzyme inhibitors. A notable example is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion, by N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine.
Figure 4: Potential inhibition of the IDO1 pathway by a triazole amine.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogues strongly suggests its potential as a bioactive molecule. The facile synthesis of the 1,2,3-triazole core, coupled with the known pharmacological importance of this scaffold, makes this compound and its derivatives attractive targets for future drug discovery efforts.
Future research should focus on:
-
The development of a robust and high-yielding synthesis for this compound.
-
Systematic screening of the compound against a panel of microbial strains and cancer cell lines to determine its antimicrobial and cytotoxic potential.
-
Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives with substitutions on the phenyl ring and modifications of the amine group.
-
In silico studies, such as molecular docking, to predict potential biological targets and guide the design of more potent analogues.
-
Elucidation of the mechanism of action for any observed biological activities.
By pursuing these avenues of research, the full therapeutic potential of this compound and the broader class of 4-amino-1,2,3-triazoles can be realized.
References
Methodological & Application
Applications of 1-Phenyl-1H-1,2,3-triazol-4-amine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific research on the direct applications of 1-phenyl-1H-1,2,3-triazol-4-amine in medicinal chemistry is limited in publicly available literature, the broader class of its derivatives has emerged as a promising scaffold in the design of novel therapeutic agents. This document provides an overview of the current understanding of these derivatives, focusing on their synthesis, biological activities, and potential as enzyme inhibitors and antiviral agents.
Introduction
The 1,2,3-triazole core is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds. The introduction of a phenyl group at the 1-position and an amine at the 4-position creates a versatile scaffold for further functionalization. Research has demonstrated that derivatives of this compound exhibit potent biological activities, highlighting their potential in drug discovery.
Key Biological Activities
Derivatives of the this compound scaffold have shown significant promise in two primary areas: as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy and as inhibitors of the HIV-1 capsid protein.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in immuno-oncology. Overexpression of IDO1 in tumor cells helps create an immunosuppressive microenvironment. A library of 350,000 compounds was screened, leading to the identification of a series of compounds with a 4-amino-1,2,3-triazole core as potent IDO1 inhibitors.[1] Chemical optimization of this series resulted in the discovery of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which demonstrated remarkable potency.[1]
Table 1: IDO1 Inhibition by a 4-Amino-1,2,3-triazole Derivative
| Compound | Target | IC50 (µM) |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | IDO1 | 0.023 |
HIV-1 Capsid Inhibition
The HIV-1 capsid protein (CA) is a critical component of the viral life cycle, playing essential roles in both the early and late stages of replication. A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been designed and synthesized as HIV-1 CA inhibitors.[2] Many of these analogs displayed potent antiviral activities against the HIV-1 NL4-3 virus.[2]
Table 2: Anti-HIV-1 Activity of 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives
| Compound | EC50 (µM) | CC50 (µM) |
| 6a-9 | 3.13 ± 0.91 | > 16.48 |
| 6a-10 | 3.30 ± 0.63 | > 16.48 |
| 5b | 3.30 ± 0.85 | > 20.64 |
| 6a-11 | 3.46 ± 0.59 | > 16.48 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the 1-phenyl-1H-1,2,3-triazole scaffold is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Protocol: Synthesis of a 1,4-disubstituted-1H-1,2,3-triazole
-
Azide Formation: Phenyl azide is synthesized by the diazotization of aniline followed by reaction with sodium azide.
-
Alkyne Partner: A suitable terminal alkyne is chosen based on the desired substituent at the 4-position.
-
Cycloaddition Reaction:
-
Dissolve the phenyl azide (1 equivalent) and the terminal alkyne (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 equivalents), and a reducing agent, such as sodium ascorbate (0.1 equivalents), to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1H-1,2,3-triazole.
-
-
Amine Introduction: The introduction of the 4-amino group can be achieved through various synthetic routes, often involving the reduction of a nitro group or the amination of a suitable precursor.
DOT Script for Synthesis Workflow
References
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1H-1,2,3-triazol-4-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-1,2,3-triazol-4-amine is a highly valuable and versatile heterocyclic building block in modern organic and medicinal chemistry. Its unique structural arrangement, featuring a vicinal amino group on the stable 1,2,3-triazole core, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. These resulting scaffolds, particularly triazolo[4,5-b]pyridines, are of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The condensation of 1,2,3-triazol-4-amines with compounds containing active methylene groups is a powerful and straightforward method for constructing these complex, medicinally relevant molecules.[1]
Key Application: Synthesis of Fused Triazolo[4,5-b]pyridines
A primary application of this compound is its use in cyclocondensation reactions with 1,3-dicarbonyl compounds or other suitable bifunctional electrophiles. This reaction provides a direct and efficient route to the triazolo[4,5-b]pyridine core structure. The reaction proceeds through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic pyridine ring. This transformation is a robust method for generating molecular diversity for screening and lead optimization in drug development programs.
Experimental Protocols
The following is a general protocol for the synthesis of 7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine derivatives via the cyclocondensation of this compound with a 1,3-dicarbonyl compound. This method is adapted from analogous procedures for the synthesis of fused triazole systems.
Protocol: General Synthesis of 7-Phenyl-5-substituted-7H-[1][2][3]triazolo[4,5-b]pyridines
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, acetylacetone, diethyl malonate) (1.1 - 1.2 eq)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, or solvent-free)
-
Catalyst (optional, e.g., a catalytic amount of H₂SO₄ or piperidine)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Reagents for work-up and purification (e.g., water, saturated sodium bicarbonate, ethyl acetate, hexane, silica gel for chromatography)
-
-
Reaction Procedure: a. To a round-bottom flask, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq). b. Add the solvent of choice (e.g., 5-10 mL of glacial acetic acid per mmol of aminotriazole). If using a catalyst, it can be added at this stage. c. Stir the mixture at room temperature for 10 minutes to ensure homogeneity. d. Heat the reaction mixture to reflux (typically 120-140 °C, depending on the solvent) and maintain for 2-8 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. f. Upon completion, allow the reaction mixture to cool to room temperature.
-
Work-up and Purification: a. If the reaction was performed in acetic acid, carefully pour the cooled mixture into a beaker of ice-water. b. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. c. The solid product will precipitate out of the solution. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). d. Collect the precipitated solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether. e. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: a. Determine the melting point of the purified product. b. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The yields of triazolo[4,5-b]pyridine derivatives can vary depending on the specific 1,3-dicarbonyl compound used and the reaction conditions. The following table summarizes representative yields for this class of transformation.
| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | Product | Yield (%) |
| 1 | Malononitrile | H | CN | 6-Amino-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine-5-carbonitrile | 77-78 |
| 2 | Ethyl Cyanoacetate | OH | CN | 6-Amino-5-oxo-7-phenyl-4,5-dihydro-7H-[1][2][3]triazolo[4,5-b]pyridine-5-carbonitrile | ~70-80 |
| 3 | Diethyl Malonate | OH | CO₂Et | Ethyl 5-hydroxy-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine-6-carboxylate | 42-88 |
| 4 | Ethyl Acetoacetate | Me | CO₂Et | Ethyl 5-methyl-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine-6-carboxylate | 16-76 |
| 5 | Acetylacetone | Me | Me | 5,6-Dimethyl-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine | ~60-70 |
Yields are representative for the general class of reactions involving 1-substituted-1H-1,2,3-triazol-4-amines and may vary for the 1-phenyl derivative. Data adapted from review literature.[1]
From Building Block to Biological Target
Derivatives synthesized from this compound are often evaluated for their potential to modulate biological pathways relevant to human diseases. For instance, triazole-containing compounds have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology.[3] The logical progression from the starting building block to a potential therapeutic application is outlined below.
Conclusion
This compound serves as a cornerstone for the assembly of complex fused heterocyclic molecules. The straightforward and efficient protocols for its conversion into triazolo[4,5-b]pyridines and related systems provide medicinal chemists with a powerful tool for generating novel chemical entities. The established biological relevance of the resulting scaffolds underscores the importance of this building block in the ongoing search for new and effective therapeutic agents.
References
- 1. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Phenyl-1H-1,2,3-triazol-4-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine and its derivatives. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The methodologies outlined below are based on established and recent advancements in synthetic organic chemistry, with a focus on practical application in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound derivatives primarily relies on the construction of the triazole ring, followed by the introduction or modification of the amine functionality. The most prominent method for forming the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[3] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers high yields and regioselectivity for the 1,4-disubstituted product.[3][4]
Alternative strategies involve multi-component reactions (MCRs) and visible-light-promoted cycloadditions, which offer advantages in terms of efficiency and milder reaction conditions.[5][6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Pathways
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry" and provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] The general scheme involves the reaction of phenyl azide with a suitable alkyne precursor bearing a protected or masked amine group.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-phenyl-1H-1,2,3-triazol-4-amine in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-1,2,3-triazol-4-amine and its derivatives are of significant interest in medicinal chemistry and drug discovery. The 4-amino-1,2,3-triazole core is a known pharmacophore, notably acting as a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in cancer immune evasion. The "click" chemistry approach, particularly the Copper(I)-catalyzed Azide-Alkeyne Cycloaddition (CuAAC), offers a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This document provides detailed application notes and experimental protocols for the synthesis of the parent compound and its utilization in CuAAC reactions.
Application Notes
The this compound scaffold serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary applications in the context of click chemistry include:
-
Drug Discovery and Lead Generation: The 4-amino-1,2,3-triazole moiety can be further functionalized through reactions such as acylation, alkylation, or sulfonylation. When coupled with the efficiency of click chemistry to introduce diverse substituents at the 1-position of the triazole ring, this allows for the rapid generation of compound libraries for screening against various biological targets.
-
Bioisosteric Replacement: The 1,2,3-triazole ring is often used as a bioisostere for amide bonds in peptidomimetics, offering increased stability against enzymatic degradation while maintaining or improving biological activity.
-
Linker Chemistry: The triazole linkage formed via click chemistry is highly stable under a variety of physiological conditions, making it an excellent linker to connect different molecular fragments, such as a pharmacophore to a targeting moiety or a solubilizing group.
-
Probing Biological Systems: By incorporating reporter tags (e.g., fluorophores, biotin) onto an alkyne- or azide-functionalized partner, this compound can be used to create chemical probes to study biological processes and target engagement.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC, which can be adapted for reactions involving this compound. Note that the presence of the free amino group may require optimization of catalyst and ligand concentrations to avoid potential inhibition of the copper catalyst.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 1 | 95 | [1] |
| Various azides and alkynes | CuI | EtOH/H₂O | Room Temp | 1-2 | 85-98 | [2] |
| Azido-amino acids, Propiolic acid | CuSO₄·5H₂O, Sodium Ascorbate | THF/H₂O | Room Temp | 12 | 80-92 | [3] |
| Azides, Terminal Alkynes | CuI, DIPEA, HOAc | Various | Room Temp | 0.5-2 | High | [4] |
| Biomolecule-alkyne, Cargo-azide | CuSO₄, THPTA, Sodium Ascorbate | Aqueous Buffer | Room Temp | 1-2 | Quantitative | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related aminotriazoles.
Materials:
-
Phenyl azide
-
Aminoacetonitrile hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the reaction mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) in absolute ethanol (100 mL).
-
To this solution, add sodium ethoxide (2.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add phenyl azide (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: General Procedure for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the click reaction between an azide and a terminal alkyne. This compound would typically be derivatized to contain either an azide or an alkyne functionality for participation in this reaction. The free amino group may not require protection, but this should be evaluated on a case-by-case basis as it can coordinate with the copper catalyst.
Materials:
-
Azide-functionalized reactant (1.0 eq)
-
Alkyne-functionalized reactant (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.05-0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional, but recommended for biological applications)
-
Solvent: e.g., t-BuOH/H₂O (1:1), DMSO, DMF, or aqueous buffers
-
Schlenk flask or vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (for oxygen-sensitive reactions)
Procedure:
-
Preparation of reactants: In a Schlenk flask or vial, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent.
-
Preparation of catalyst solution: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if used, the ligand in the reaction solvent. In another vial, prepare a fresh stock solution of sodium ascorbate in water or the reaction solvent.
-
Reaction initiation: To the stirred solution of the azide and alkyne, add the CuSO₄ solution (and ligand, if applicable).
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be applied. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, the work-up procedure will depend on the properties of the product.
-
For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
For bioconjugates, purification may involve precipitation, size-exclusion chromatography, or dialysis to remove the copper catalyst and other small molecules.[5]
-
-
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent use in CuAAC reactions.
Caption: The role of the IDO1 signaling pathway in cancer and its inhibition by 4-amino-1,2,3-triazole derivatives.
References
Application Notes: Functionalization of 1-phenyl-1H-1,2,3-triazol-4-amine for Drug Discovery
Introduction
The 1-phenyl-1H-1,2,3-triazol-4-amine scaffold is a privileged structure in medicinal chemistry and drug development. As a bioisostere for amide groups, it offers enhanced metabolic stability.[1] This versatile building block is utilized in the synthesis of a wide array of functionalized molecules with significant therapeutic potential. Derivatives have shown promise as inhibitors of key enzymes such as carbonic anhydrase and indoleamine 2,3-dioxygenase 1 (IDO1), the latter being a critical target in immuno-oncology research.[2][3] The functionalization primarily targets the 4-amino group, which can undergo various chemical transformations including N-acylation, diazotization, condensation to form fused heterocyclic systems, and Schiff base formation. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Key Functionalization Strategies
The primary amino group on the this compound core is the main site for chemical modification. The key strategies include:
-
N-Acylation: The introduction of acyl groups to the amino function is a straightforward method to produce amide derivatives. This is often achieved by reacting the amine with acyl chlorides or anhydrides. This functionalization is crucial for creating linkers or introducing pharmacophoric elements.[4][5]
-
Diazotization: The primary amino group can be converted into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) through reactions like the Sandmeyer reaction.[6]
-
Condensation Reactions: The amine serves as a nucleophile in condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyls or their equivalents, to construct fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines. These fused systems are often investigated for their isosteric relationship with purines.[7]
-
Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines, providing another route for diversification.
Below is a diagram illustrating the primary functionalization pathways starting from the core molecule.
Caption: Key functionalization pathways for this compound.
Application in Cancer Therapy: IDO1 Inhibition
Compounds based on the 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology.[3] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the proliferation and activation of effector T-cells and promotes the activity of regulatory T-cells. This creates an immunosuppressive environment that allows cancer cells to evade the immune system. Inhibiting IDO1 can reverse this effect, restoring T-cell function and enhancing anti-tumor immunity.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and scalable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Detailed protocols for the preparation of the key starting material, phenyl azide, and its subsequent cycloaddition with propargylamine are presented. This guide includes tabulated quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, owing to its favorable chemical properties, including metabolic stability and ability to engage in hydrogen bonding. The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presented synthetic route via CuAAC offers high yields, regioselectivity, and tolerance to a variety of functional groups, making it an ideal choice for scale-up production.
Overall Synthetic Scheme
The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of phenyl azide from aniline. The second step is the copper(I)-catalyzed azide-alkyne cycloaddition of phenyl azide with propargylamine.
Figure 1. Overall synthetic scheme.
Data Presentation
Table 1: Summary of Reactants and Products for Phenyl Azide Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Aniline | C₆H₇N | 93.13 | 1.0 | 93.13 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 75.90 |
| Sodium Azide | NaN₃ | 65.01 | 1.2 | 78.01 |
| Phenyl Azide | C₆H₅N₃ | 119.13 | - | - |
Table 2: Reaction Parameters for Phenyl Azide Synthesis
| Parameter | Value |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Solvent | Water/DCM |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
Table 3: Summary of Reactants and Products for CuAAC Reaction
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Phenyl Azide | C₆H₅N₃ | 119.13 | 1.0 | 119.13 |
| Propargylamine | C₃H₅N | 55.08 | 1.1 | 60.59 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 0.05 | 12.48 |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.1 | 19.81 |
| This compound | C₈H₈N₄ | 160.18 | - | - |
Table 4: Reaction Parameters for CuAAC Reaction
| Parameter | Value |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Solvent | t-BuOH/Water (1:1) |
| Typical Yield | 80-90% |
| Purity (after purification) | >98% |
Table 5: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 145-150 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (s, 1H), 7.85 (d, J = 7.8 Hz, 2H), 7.55 (t, J = 7.8 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H), 4.10 (s, 2H), 3.95 (br s, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 148.5, 136.8, 129.8, 128.7, 120.5, 119.8, 35.5. |
| HRMS (ESI) | m/z calculated for C₈H₉N₄ [M+H]⁺: 161.0822; found: 161.0825. |
Experimental Protocols
Step 1: Synthesis of Phenyl Azide
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (1.0 mol, 93.13 g) in a mixture of concentrated HCl (250 mL) and water (250 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 mol, 75.90 g) in water (150 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate beaker, dissolve sodium azide (1.2 mol, 78.01 g) in water (200 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.
-
Allow the reaction mixture to stir for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Extract the mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenyl azide as a pale yellow oil.
Caution: Phenyl azide is potentially explosive and should be handled with care. Avoid heating and distillation if possible. Use in the next step is recommended without further purification.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-1,2,3-triazol-4-amine is a versatile building block in the synthesis of a variety of fused heterocyclic compounds. The presence of the reactive amino group on the triazole ring allows for cyclocondensation reactions with various electrophilic reagents, leading to the formation of bicyclic and polycyclic systems. These resulting heterocyclic scaffolds, particularly triazolo[4,5-d]pyrimidines, are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, suggesting potential interactions with a wide range of biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound. The synthesized compounds have shown potential as anticancer and antimicrobial agents, targeting key signaling pathways such as the EGFR/AKT pathway and bacterial cell wall synthesis.
Synthetic Applications
The primary synthetic strategy involves the cyclocondensation of this compound with dicarbonyl compounds or their equivalents. This approach provides a straightforward route to novel triazolo[4,5-d]pyrimidine derivatives.
General Synthetic Scheme
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
This protocol details the synthesis of a key triazolo[4,5-d]pyrimidine derivative through the cyclocondensation of this compound with diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain pure 1-Phenyl-1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.
Expected Yield: 75-85%
Protocol 2: One-Pot Synthesis of Substituted[1][2][4]Triazolo[4,3-a]pyrimidines
This protocol describes a one-pot, three-component reaction for the synthesis of substituted triazolopyrimidines from a related aminotriazole, which can be adapted for this compound.[3]
Materials:
-
5-amino-1-phenyl-1H-1,2,4-triazole (or this compound)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
3-aminopropyl-functionalized silica gel (APTS) as a catalyst
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a 50 mL flask, combine 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol), the desired aromatic aldehyde (3 mmol), and ethyl acetoacetate (3 mmol).[3]
-
Catalyst Addition: Add APTS (10 mol%) to the mixture in 10 mL of ethanol.[3]
-
Reaction and Monitoring: Heat the reaction mixture under reflux for 24 hours. Monitor the progress of the reaction using TLC with an ether/hexane (2/1) mobile phase.[3]
-
Isolation and Purification: After completion, allow the mixture to cool to room temperature. A solid will form, which is then filtered, washed, and recrystallized from an ethanol/ether mixture to yield the pure product.[3]
Data Presentation
| Compound ID | Heterocyclic Core | Reactants | Yield (%) | Reference |
| 1 | 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | This compound, Diethyl malonate | 75-85 | General Method |
| 4a-n | [1][2][4]triazolo[4,3-a]pyrimidine | 5-amino-1-phenyl-1H-1,2,4-triazole, Aromatic aldehydes, Ethyl acetoacetate | Good | [3] |
| 9a-j | 1H-1,2,3-triazole | (S)-(-) ethyl lactate derivative, Arylboronic acids | Good | General Method |
| - | 5-hydroxy-1,2,3-triazole | β-ketoesters, Azides | High | [1] |
Biological Activities and Signaling Pathways
Anticancer Activity: Targeting the EGFR/AKT Signaling Pathway
Certain triazolopyrimidine derivatives have demonstrated potent anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis.[1] Inhibition of EGFR and its downstream effectors like AKT can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis
The antimicrobial potential of triazole-derived compounds can be attributed to their ability to interfere with essential bacterial processes, such as cell wall synthesis. The bacterial cell wall is a unique and essential structure, making it an excellent target for antimicrobial agents. Key enzymes involved in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall, such as transpeptidases (also known as penicillin-binding proteins or PBPs), are potential targets for inhibition.
References
- 1. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1H-1,2,3-triazol-4-amine and its Analogs as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-triazole derivatives have emerged as a versatile class of ligands in coordination chemistry, largely due to their straightforward synthesis via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") and their robust coordination properties.[1][2] The nitrogen-rich triazole ring offers multiple potential coordination sites, enabling the formation of stable complexes with a wide range of transition metals.[3][4] These complexes are finding applications in diverse fields, including catalysis, materials science for luminescent materials, and medicinal chemistry as potential therapeutic agents.[4][5][6]
While the coordination chemistry of the specific ligand 1-phenyl-1H-1,2,3-triazol-4-amine is not extensively documented in the current literature, the principles of its synthesis and coordination can be inferred from closely related and well-characterized analogs. This document provides detailed protocols and data based on representative 1-phenyl-1,2,3-triazole and 4-amino-1,2,4-triazole ligands to serve as a practical guide for researchers interested in exploring the potential of this ligand class.
The protocols and data presented herein are primarily based on the well-studied ligand 1-(2-pyridyl)-4-phenyl-1,2,3-triazole , which demonstrates the typical coordination behavior of 1-phenyl-1,2,3-triazole derivatives, and 4-amino-1,2,4-triazole , which provides insight into the coordination of the 4-amino-triazole moiety.
Synthesis of a Representative Ligand: 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole
The synthesis of 1-substituted-4-phenyl-1,2,3-triazoles is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The following protocol is adapted from established procedures for the synthesis of similar 1,2,3-triazole derivatives.[5][6]
Experimental Protocol: Synthesis of 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole
-
Preparation of 2-Azidopyridine:
-
In a round-bottom flask, dissolve 2-chloropyridine (1 equiv.) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 equiv.) to the solution.
-
Heat the reaction mixture at 100 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-azidopyridine. Caution: Organic azides are potentially explosive and should be handled with care.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a separate flask, dissolve phenylacetylene (1 equiv.) and 2-azidopyridine (1 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.1 equiv.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(2-pyridyl)-4-phenyl-1,2,3-triazole ligand.
-
Diagram of Synthetic Workflow
Caption: Synthetic scheme for 1-(2-pyridyl)-4-phenyl-1,2,3-triazole.
Coordination Chemistry: Synthesis of a Representative Iridium(III) Complex
1-Phenyl-1,2,3-triazole derivatives can act as versatile ligands, coordinating to metal centers through the nitrogen atoms of the triazole ring. The following protocol describes the synthesis of a representative cyclometalated iridium(III) complex, adapted from the literature.[7]
Experimental Protocol: Synthesis of a Dichloro-bridged Iridium(III) Dimer
-
To a solution of IrCl₃·3H₂O (1 equiv.) in a 2:1 mixture of 2-ethoxyethanol and water, add the 1-(2-pyridyl)-4-phenyl-1,2,3-triazole ligand (2.2 equiv.).
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature, which should result in the formation of a precipitate.
-
Filter the solid, wash with methanol and diethyl ether, and dry under vacuum to obtain the dichloro-bridged iridium(III) dimer, [Ir(ppy-trz)₂Cl]₂ (where ppy-trz is the cyclometalated ligand).
Diagram of Complex Formation
Caption: Formation of a representative Iridium(III) complex.
Quantitative Data for Representative Complexes
The following tables summarize key structural and spectroscopic data for representative metal complexes of 1-phenyl-1,2,3-triazole and 4-amino-1,2,4-triazole analogs. This data is crucial for understanding the coordination behavior and electronic properties of these complexes.
Table 1: Selected Bond Lengths and Angles for a Representative Cyclometalated Rh(III) Complex of 1-(2-pyridyl)-4-phenyl-1,2,3-triazole. [7]
| Parameter | Value |
| Bond Lengths (Å) | |
| Rh1–C1 | 2.025(4) |
| Rh1–N4 | 2.100(3) |
| N1–N2 | 1.370(5) |
| N2–N3 | 1.299(5) |
| **Bond Angles (°) ** | |
| C1–Rh1–N4 | 77.7(2) |
| C1–Rh1–Cl1 | 90.1(2) |
| N4–Rh1–Cl1 | 87.2(1) |
Table 2: Spectroscopic Data for a Representative Cu(II) Complex of 4-amino-1,2,4-triazole (NH₂trz). [8]
| Parameter | Value |
| Coordination Geometry | Square-pyramidal |
| Cu-N Bond Lengths (Å) | 1.997(6) - 2.004(6) |
| Cu-O(H₂O) Bond Length (Å) | 2.276(9) |
| IR Spectroscopy (cm⁻¹) | |
| ν(O-H) of coordinated H₂O | ~3350 |
| Rocking mode of coordinated H₂O | ~899 |
| Twisting mode of coordinated H₂O | ~795 |
Applications and Future Perspectives
Metal complexes of this compound and its analogs hold significant promise in various fields:
-
Catalysis: The tunable electronic properties of the triazole ligand, achieved by modifying the substituents, make these complexes attractive candidates for homogeneous catalysis.[9]
-
Luminescent Materials: Iridium(III) and other heavy metal complexes of phenyl-triazole ligands often exhibit phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[5][6]
-
Drug Development: The 1,2,3-triazole scaffold is a known pharmacophore, and its metal complexes are being investigated for their potential as antimicrobial and anticancer agents.[4] The amino group at the 4-position of the triazole ring provides a handle for further functionalization to improve biological activity and target specificity.
The detailed protocols and data provided in these application notes serve as a foundation for researchers to synthesize and characterize novel coordination complexes based on this compound and related ligands, paving the way for new discoveries and applications in chemistry and medicine.
References
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis of 1,2,3-triazole ligands, their metal complexes, and applic" by Sravan Kumar Thummanapelli [researchrepository.wvu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1H-1,2,3-triazol-4-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-phenyl-1H-1,2,3-triazol-4-amine and its derivatives in materials science, focusing on their use as corrosion inhibitors and as building blocks for luminescent materials. Detailed experimental protocols for the evaluation of these properties are also presented.
Application 1: Corrosion Inhibition
This compound and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for mild steel in acidic environments.[1][2][3][4] The efficacy of these compounds stems from their molecular structure, which includes a triazole ring with nitrogen heteroatoms and a phenyl group. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[2][3][5]
The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring and triazole nucleus are crucial for the adsorption process. This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to the formation of a stable protective film on the metal surface.[1][2]
Quantitative Data: Corrosion Inhibition of Phenyl-Triazole Derivatives on Mild Steel in 1 M HCl
The following table summarizes the corrosion inhibition performance of various phenyl-triazole derivatives, which are structurally related to this compound. This data is provided to illustrate the potential efficacy of this class of compounds.
| Compound | Concentration (M) | Inhibition Efficiency (IE%) from PDP | Inhibition Efficiency (IE%) from EIS | Reference |
| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole (Ph4) | 10⁻³ | 95 | - | [6] |
| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-5-phenyl-1H-1,2,3-triazole (Ph5) | 10⁻³ | 88 | - | [6] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | 10⁻³ | 95.3 | 95.3 | [4] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide | 10⁻³ | 95.0 | 95.0 | [4] |
| 1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene) | 10⁻² | 97 | 99 | [5][7] |
Experimental Protocols for Corrosion Inhibition Studies
This gravimetric method provides an average corrosion rate over a specific period.
Workflow for Weight Loss Experiment
References
- 1. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peacta.org [peacta.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Phenyl-1H-1,2,3-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-phenyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound and related triazole derivatives are column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as phenyl azide and a suitable three-carbon synthon, residual copper catalyst if a click chemistry approach is used, and potentially the undesired regioisomer (1-phenyl-1H-1,2,3-triazol-5-amine).
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purification process. A suitable mobile phase, often a mixture of ethyl acetate and hexane, can be used to separate the desired product from impurities. Staining with potassium permanganate or visualization under UV light can help in identifying the spots.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a solid. The color can range from white to off-white or pale yellow.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the baseline on the TLC plate with ethyl acetate/hexane.
-
Possible Cause: The eluent system is not polar enough to move your highly polar amine-containing compound.
-
Solution: Increase the polarity of the mobile phase. Start by gradually increasing the proportion of ethyl acetate. If the compound still shows very low mobility, consider adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate/hexane mixture.
Problem 2: The separation between my product and an impurity is very poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Fine-tune the eluent system: Perform a systematic screen of different ratios of ethyl acetate and hexane.
-
Try a different solvent system: Consider using a different solvent combination, such as dichloromethane/methanol.
-
Use a different stationary phase: While silica gel is most common, alumina (basic or neutral) could offer different selectivity for this amine-containing compound.[1]
-
Problem 3: I am observing significant tailing of the product spot on the TLC and column.
-
Possible Cause: The amino group of your compound may be interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will help to saturate the acidic sites on the silica gel and reduce tailing.
Recrystallization
Problem 1: My compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
-
Solution:
-
Increase the volume of the solvent: Add more solvent in small portions until the compound dissolves. Be mindful that using a large volume may lead to lower recovery.
-
Switch to a more suitable solvent: Based on the polar nature of your compound, consider more polar solvents like ethanol, isopropanol, or acetonitrile.[2][3]
-
Use a mixed solvent system: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool. A common pair for polar compounds is an alcohol and water.[4][5]
-
Problem 2: My compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the melting point of your compound is lower than the boiling point of the solvent. Impurities can also sometimes prevent crystallization.
-
Solution:
-
Re-heat the solution: Add a small amount of additional solvent to ensure the compound is fully dissolved.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem 3: The purity of my compound did not improve significantly after recrystallization.
-
Possible Cause: The impurities have similar solubility properties to your product in the chosen solvent.
-
Solution:
-
Choose a different recrystallization solvent: Experiment with solvents of different polarities.
-
Perform a second recrystallization: A second recrystallization step can often improve purity.
-
Consider a preliminary purification step: If the crude product is very impure, it may be beneficial to first perform a quick column chromatography to remove the bulk of the impurities before proceeding with recrystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity (by NMR) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | High resolution for complex mixtures. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization | >99% | 70-95% | Simple, cost-effective, and can yield highly pure material. | May not be effective for removing impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).
-
Observe the solubility at room temperature (the compound should be sparingly soluble).
-
Heat the test tube; the compound should dissolve completely.
-
Allow the solution to cool; crystals of the purified compound should form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to its boiling point with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
-
Visualizations
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. quora.com [quora.com]
Technical Support Center: Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities. The primary synthetic routes considered are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the base-catalyzed reaction of phenyl azide with an appropriate acetonitrile derivative.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst (CuAAC) | Ensure the use of a Cu(I) source or the in-situ reduction of a Cu(II) salt with a reducing agent like sodium ascorbate.[1][2] |
| Low reactivity of starting materials | Phenyl azide can be unreactive; gentle heating may be required.[3] For the azide-acetonitrile reaction, ensure a sufficiently strong base (e.g., Cs₂CO₃) is used to deprotonate the acetonitrile.[4][5] | |
| Decomposition of azide | Avoid excessive heat and exposure to light, as organic azides can be unstable. | |
| Presence of Starting Materials in Final Product | Incomplete reaction | Increase reaction time or temperature moderately. Ensure stoichiometric balance of reactants. |
| Inefficient purification | Optimize chromatography conditions (e.g., gradient elution, different solvent systems) or consider recrystallization. | |
| Product Contaminated with a Regioisomer (e.g., 1-phenyl-1H-1,2,3-triazol-5-amine) | Non-selective cycloaddition | While CuAAC is highly regioselective for the 1,4-isomer, thermal (uncatalyzed) cycloaddition can lead to mixtures of 1,4- and 1,5-regioisomers.[1] Ensure proper catalytic conditions are maintained. Ruthenium-catalyzed reactions (RuAAC) can favor the 1,5-isomer.[6] |
| Presence of Copper Residue in Final Product (CuAAC) | Incomplete removal of catalyst | Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. Consider passing the product through a plug of silica gel. |
| Formation of a Dimer of the Alkyne Starting Material (Homocoupling) | Oxidative conditions in CuAAC | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne. The use of sodium ascorbate also helps to maintain a reducing environment.[1] |
| Unidentified Aromatic Byproducts | Side reactions of phenyl azide | Phenyl azide can undergo other reactions, especially at elevated temperatures, such as cyclization or decomposition. Characterize byproducts by mass spectrometry and NMR to identify their structures and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for synthesizing the 1,2,3-triazole core are based on the [3+2] cycloaddition reaction. For this compound, two key approaches are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the cycloaddition of phenyl azide with an alkyne bearing a protected or masked amine group at the 2-position (e.g., N-protected 2-amino-1-ethyne), followed by deprotection. This method is known for its high yield and regioselectivity for the 1,4-disubstituted product.[1][7]
-
Base-Catalyzed Azide-Acetonitrile Cycloaddition: This method utilizes the reaction between phenyl azide and a substituted acetonitrile (e.g., aminoacetonitrile or a derivative) in the presence of a base like cesium carbonate. This approach directly yields the 5-amino-1,2,3-triazole (which is a tautomer of the 4-amino derivative).[4][5]
Q2: My final product is showing signs of copper contamination after a CuAAC synthesis. How can I remove it?
Copper contamination is a common issue in CuAAC reactions. To remove residual copper, you can employ several techniques:
-
Aqueous Washes: Washing the crude product solution with aqueous solutions of chelating agents like ethylenediaminetetraacetic acid (EDTA), ammonia, or citric acid can effectively sequester and remove copper ions.
-
Filtration: Passing a solution of the crude product through a pad of celite or a short plug of silica gel can help in adsorbing the copper catalyst.
-
Specialized Scavengers: Commercially available copper scavenger resins can be used for more efficient removal.
Q3: I am observing the formation of a byproduct with a mass corresponding to a dimer of my alkyne starting material. What is happening and how can I prevent it?
This byproduct is likely the result of oxidative homocoupling of the terminal alkyne, a common side reaction in CuAAC synthesis, especially in the presence of oxygen. To prevent this:
-
Maintain an Inert Atmosphere: Carry out the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Use a Reducing Agent: The addition of sodium ascorbate not only regenerates the active Cu(I) catalyst from any oxidized Cu(II) but also helps to maintain a reducing environment, thus suppressing the oxidative homocoupling.[1]
Q4: Can I use a thermal Huisgen cycloaddition instead of a copper-catalyzed reaction?
While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the parent reaction, it generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][8] For the synthesis of a specific regioisomer like this compound, the copper-catalyzed reaction is highly recommended due to its high regioselectivity for the 1,4-isomer and milder reaction conditions.
Q5: How can I distinguish between the 1,4- and 1,5-regioisomers of my product?
Distinguishing between the 1,4- and 1,5-disubstituted 1,2,3-triazole isomers can be achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR: The chemical shift of the triazole proton can be indicative of the substitution pattern.
-
¹³C NMR: The chemical shifts of the triazole ring carbons will differ between the two isomers.
-
NOE (Nuclear Overhauser Effect) NMR: NOE experiments can show through-space correlations between the protons on the phenyl ring and the substituents on the triazole ring, which can help in unambiguously determining the regiochemistry.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve phenyl azide (1.0 eq.) and the corresponding alkyne (e.g., propargylamine, 1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the reactants.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. To remove residual copper, wash with a dilute aqueous solution of ammonia or EDTA.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for 1,2,3-Triazole Formation
| Method | Catalyst/Reagent | Regioselectivity | Typical Conditions | Advantages | Common Impurities/Disadvantages |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, or CuSO₄/NaAsc) | High (1,4-isomer) | Room temperature, aqueous/organic solvents | High yield, mild conditions, wide functional group tolerance ("click chemistry") | Copper contamination, alkyne homocoupling byproducts.[1] |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru-based catalyst (e.g., Cp*RuCl(PPh₃)₂) | High (1,5-isomer) | 60-100 °C, organic solvents | Access to the 1,5-regioisomer.[6] | Harsher conditions, catalyst can be expensive. |
| Thermal Huisgen Cycloaddition | None (heat) | Low (mixture of 1,4- and 1,5-isomers) | High temperatures (>100 °C) | Catalyst-free. | Low regioselectivity, high temperatures can lead to side reactions and decomposition of azide.[1][8] |
| Base-Catalyzed Azide-Acetonitrile Cycloaddition | Base (e.g., Cs₂CO₃, NaOEt) | High (yields 5-amino-1,2,3-triazole) | Room temperature to moderate heating, DMSO or alcohol | Direct route to aminotriazoles, atom-economic.[4][5] | Requires an activated acetonitrile, potential for base-catalyzed side reactions. |
Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for identifying and resolving common impurities in the synthesis of this compound.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
optimizing reaction conditions for 1-phenyl-1H-1,2,3-triazol-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and atom-economical method is the base-catalyzed [3+2] cycloaddition of phenyl azide with an acetonitrile derivative, such as aminoacetonitrile. This approach avoids the need for metal catalysts and often proceeds with high regioselectivity.
Q2: I am not getting any product. What are the most critical parameters for this reaction?
A2: The choice of base and solvent are critical. A strong, non-nucleophilic base is required to deprotonate the active methylene group of the acetonitrile derivative. The solvent should be aprotic and polar to facilitate the reaction. Temperature also plays a significant role; while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.
Q3: My yields are consistently low. How can I optimize the reaction?
A3: Low yields can be due to several factors. Consider screening different bases (e.g., NaH, KOtBu, Cs₂CO₃) and solvents (e.g., DMSO, DMF, THF). The stoichiometry of the reactants is also important; using a slight excess of one reagent (typically the more stable or less expensive one) can drive the reaction to completion. Reaction time and temperature are also key parameters to optimize. Refer to the quantitative data table below for examples of how these factors can influence yield in similar syntheses.
Q4: I am observing the formation of multiple byproducts. What could they be and how can I avoid them?
A4: Common byproducts can arise from side reactions of the starting materials or intermediates. For example, the base can react with the solvent or other functional groups in your starting materials. If using aminoacetonitrile, self-condensation or decomposition can be an issue. Ensure your starting materials are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. Purification of the crude product by column chromatography is often necessary to isolate the desired compound.
Q5: Is there a risk of tautomerization in the final product?
A5: Yes, 4-amino-1,2,3-triazoles can exist in equilibrium with their 5-amino tautomeric form. The predominant tautomer can depend on the solvent, pH, and the substituents on the triazole ring. It is important to be aware of this possibility when characterizing the final product, as it may lead to the appearance of multiple sets of signals in NMR spectra.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Slow Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Deactivated starting materials. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KOtBu). 2. Gradually increase the reaction temperature in 10-20°C increments. 3. Use a polar aprotic solvent like DMSO or DMF. 4. Check the purity of your phenyl azide and aminoacetonitrile. |
| Low Yield | 1. Suboptimal base/solvent combination. 2. Incorrect stoichiometry. 3. Reaction not run to completion. 4. Product degradation during workup or purification. | 1. Screen different bases and solvents (see Data Presentation section). 2. Try using a 1.1 to 1.5 molar excess of one of the reactants. 3. Monitor the reaction by TLC and allow it to run until the limiting reagent is consumed. 4. Use mild conditions for workup and purification; avoid strong acids or bases if the product is sensitive. |
| Formation of Multiple Products | 1. Side reactions of starting materials or intermediates. 2. Lack of regioselectivity. 3. Decomposition of starting materials or product. | 1. Ensure an inert atmosphere and use purified reagents. 2. While this reaction is generally regioselective, a change in solvent or temperature might improve it. 3. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar. 2. Product is soluble in the aqueous phase during workup. 3. Product co-elutes with impurities during chromatography. | 1. Use a more polar eluent system for column chromatography. 2. Saturate the aqueous phase with NaCl before extraction to reduce the solubility of the product. 3. Try a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system for chromatography. |
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of structurally related 1-aryl-1H-1,2,3-triazol-5-amines, which provides a useful reference for optimizing the synthesis of this compound.
| Aryl Azide | Acetonitrile Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl Azide | Phenylacetonitrile | Cs₂CO₃ | DMSO/H₂O | 25 | 0.5-2.0 | High |
| 2-Nitrophenyl Azide | Phenylacetonitrile | Cs₂CO₃ | DMSO/H₂O | 25 | 0.5-2.0 | High |
| Phenyl Azide | Substituted Acetonitrile | KOtBu | DMSO | 70 | 3 | 94 |
| Aryl Azides | Monosubstituted Acetonitriles | NaOEt | Ethanol | Reflux | N/A | Good |
Note: This table is a compilation of data from analogous reactions and should be used as a guideline for optimization.
Experimental Protocols
Synthesis of Phenyl Azide
Phenyl azide is a key starting material and can be prepared from aniline via diazotization followed by reaction with sodium azide.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl Ether
-
Ice
Procedure:
-
In a flask, dissolve aniline in concentrated hydrochloric acid and water, then cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 15-20 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain phenyl azide as an oil. Caution: Phenyl azide is potentially explosive and should be handled with care.
Synthesis of this compound
This protocol is a representative procedure based on the base-catalyzed cycloaddition of phenyl azide and aminoacetonitrile.
Materials:
-
Phenyl Azide
-
Aminoacetonitrile Hydrochloride
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMSO under a nitrogen atmosphere, add aminoacetonitrile hydrochloride (2.0 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add phenyl azide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,3-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This typically involves the reaction of phenyl azide with a suitable propargylamine derivative. An alternative route is the reaction of phenyl azide with an activated acetonitrile derivative.
Q2: Why is the CuAAC reaction preferred for this synthesis?
A2: The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer almost exclusively. It is also known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Q3: What are the main challenges in the synthesis of this compound?
A3: Common challenges include incomplete reactions leading to low yields, the formation of byproducts, and difficulties in purifying the final product. Specific issues can arise from the stability of the starting materials and intermediates, as well as the choice of reaction conditions and catalysts.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvents for recrystallization of similar triazole compounds include ethanol or mixtures of ethyl acetate and hexanes.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh source of Cu(I) salt (e.g., CuI, CuBr) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. - Ensure the reducing agent is fresh and added in slight excess. |
| Poor Quality Starting Materials | - Verify the purity of phenyl azide and the alkyne starting material by NMR or other analytical techniques. - Phenyl azide can decompose over time; use a freshly prepared or purified sample. |
| Inappropriate Solvent | - A variety of solvents can be used for CuAAC, including THF, DMSO, and mixtures of water with t-butanol or ethanol. If your reaction is not proceeding, consider switching to a different solvent system. |
| Incorrect Reaction Temperature | - While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield. |
| Presence of Inhibitors | - Certain functional groups, such as thiols, can inhibit the copper catalyst. If your starting materials contain such groups, consider using a ligand like TBTA (tris(benzyltriazolylmethyl)amine) to protect the catalyst. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Side Reaction | Identification | Prevention and Mitigation |
| Oxidative Homocoupling of Alkyne | Formation of a symmetrical diyne byproduct. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a slight excess of a reducing agent like sodium ascorbate. |
| Formation of 1,5-Regioisomer | A second triazole isomer is observed in the NMR spectrum. | - This is more common in thermal (uncatalyzed) azide-alkyne cycloadditions. Ensure efficient catalysis with a Cu(I) source for 1,4-regioselectivity. |
| Side Reactions of the Amino Group | Unwanted reactions if an unprotected aminoalkyne is used. | - Use a protected propargylamine, such as N-Boc-propargylamine, and deprotect in a subsequent step. |
| Incomplete Deprotection (if using a protected alkyne) | Presence of the protected aminotriazole in the final product. | - Ensure complete deprotection by optimizing the deprotection conditions (e.g., longer reaction time, stronger acid for Boc deprotection). |
| Side Reactions during Deprotection | Degradation of the triazole ring or other functional groups. | - For acid-labile protecting groups like Boc, use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) and monitor the reaction closely. |
Experimental Protocols
Synthesis of this compound via CuAAC using a Protected Alkyne
This protocol is a composite based on procedures for similar compounds.
Step 1: Synthesis of N-Boc-1-phenyl-1H-1,2,3-triazol-4-amine
-
To a solution of phenyl azide (1.0 eq) and N-Boc-propargylamine (1.1 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.2 eq).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-1-phenyl-1H-1,2,3-triazol-4-amine.
Step 2: Deprotection to Yield this compound
-
Dissolve the N-Boc-protected triazole from Step 1 in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Further purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
Welcome to the technical support center for the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve the yield and purity of their synthesis. The primary method for this synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction yield is very low or I'm getting no product at all. What are the common causes?
Answer:
Low or no yield in a Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a common issue that can typically be traced back to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalyst is Copper(I). If you are generating it in situ from a Copper(II) salt (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly. The Cu(I) species is prone to oxidation by atmospheric oxygen, which deactivates the catalyst.[4]
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the sodium ascorbate solution is prepared fresh before use.
-
-
Reagent Quality: Phenyl azide and propargylamine (or its protected form) should be pure. Impurities in the starting materials can interfere with the reaction. Phenyl azide can degrade over time, especially when exposed to light.
-
Solution: Use freshly prepared or purified phenyl azide. Verify the purity of your alkyne source by NMR or other analytical techniques.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. While many CuAAC reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Solution: If using a standard solvent system like t-BuOH/H₂O or THF/H₂O without success, consider switching to DMF or DMSO, which can help solubilize reactants and accelerate the reaction.[5]
-
Question: I've isolated a product, but it's not the expected this compound. What could it be?
Answer:
The formation of an incorrect isomer or an unexpected side product is a possibility. Here are the most likely scenarios:
-
Formation of the 1,5-Regioisomer: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-isomer can sometimes form. If you are using a different catalyst system, such as a Ruthenium-based catalyst, the 1,5-isomer becomes the major product.[6]
-
Solution: Confirm your catalyst is copper-based. Characterize your product thoroughly using 2D NMR techniques (HSQC, HMBC) to definitively assign the substitution pattern.
-
-
Isomerization of Propargylamine: If you are using unprotected propargylamine under basic conditions, it can isomerize to an allenamine intermediate. This intermediate reacts with the azide to form a 5-amino-1,2,3-triazole, not the desired 4-amino isomer.
-
Solution: Avoid basic conditions (e.g., addition of amine bases like triethylamine) when using unprotected propargylamine. The most robust solution is to use an N-protected propargylamine, such as N-Boc-propargylamine. This prevents both isomerization and potential side reactions involving the free amine.
-
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your alkyne starting material, leading to a diyne byproduct.
-
Solution: As mentioned previously, running the reaction under an inert atmosphere and using a slight excess of the reducing agent can suppress this side reaction.
-
Question: The purification of my final product is difficult. How can I improve it?
Answer:
Purification challenges often stem from residual copper catalyst or closely related side products.
-
Copper Removal: The copper catalyst can be difficult to remove and may interfere with downstream applications.
-
Solution: After the reaction is complete, quench it with a solution of ethylenediaminetetraacetic acid (EDTA) or ammonia to chelate the copper.[4] The resulting copper complexes are typically water-soluble and can be removed by aqueous extraction. Alternatively, specialized copper-scavenging resins can be used.
-
-
Chromatography Issues: If the product is difficult to separate from impurities by standard silica gel chromatography.
-
Solution: Try a different stationary phase, such as alumina. A gradient elution with a solvent system like DCM/Methanol has been reported to be effective for related compounds.[7] If your product is basic, adding a small amount of a volatile base (like triethylamine) to your chromatography solvent system can improve peak shape and separation.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the amino group of propargylamine?
A1: While not strictly necessary in all cases, protecting the amino group is highly recommended for achieving high yields and avoiding side products. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the reaction conditions and can be removed easily.[8] Using unprotected propargylamine risks side reactions where the amine coordinates to the copper catalyst, inhibiting its activity, or base-catalyzed isomerization to an allenamine.
Q2: What is the best catalyst system for this synthesis?
A2: A widely successful and convenient system is the in situ generation of Cu(I) from CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (10-20 mol%) in a suitable solvent.[2] Using a pre-formed Cu(I) salt like CuI or [CuBr(PPh₃)₃] is also effective, particularly in non-aqueous solvents, but requires more careful handling to prevent oxidation.[8]
Q3: What are the optimal solvent and temperature conditions?
A3: The reaction is versatile and works in a range of solvents. A 1:1 mixture of tert-butanol and water is a common green choice. For reactants with poor water solubility, solvents like THF, DMF, or DCM can be used.[5][9] Most reactions proceed efficiently at room temperature (20-25 °C). If the reaction is slow, gentle heating to 40-60 °C can be beneficial.
Q4: How do I prepare phenyl azide?
A4: Phenyl azide is typically synthesized from aniline. The process involves the diazotization of aniline with sodium nitrite in an acidic solution (e.g., HCl) at low temperatures (0-5 °C), followed by the addition of sodium azide to the resulting diazonium salt solution.[10] Caution: Phenyl azide, like other organic azides, is potentially explosive and should be handled with appropriate safety precautions, including use of a blast shield, and avoiding heat, friction, and shock. It should not be distilled.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via N-Boc Protection Strategy
This two-step protocol is the recommended route for achieving high yield and purity.
Step A: Synthesis of tert-butyl ((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)carbamate
-
To a round-bottom flask, add N-Boc-propargylamine (1.0 eq.), phenyl azide (1.0 eq.), and a solvent such as a 1:1 mixture of tert-butanol and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.) in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, add a saturated aqueous solution of EDTA to quench the reaction and chelate the copper.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected triazole.
Step B: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc protected triazole from Step A in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM is commonly used.[11] Alternatively, p-toluenesulfonic acid (p-TsOH) can be employed.[12]
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound. Further purification by crystallization or chromatography may be performed if necessary.
Data Presentation: Comparison of CuAAC Reaction Conditions
The following table summarizes various conditions reported for CuAAC reactions, which can be adapted for optimizing the synthesis of the target molecule.
| Catalyst System | Reducing Agent | Ligand | Solvent | Temp. (°C) | Yield Range (%) | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | Aq. Buffer | RT | >95% (general) | BroadPharm Protocol[13] |
| CuI | None | None | CH₃CN/H₂O | RT | ~90% | Zhang et al., 2009[14] |
| [CuBr(PPh₃)₃] | None | PPh₃ | THF | RT | ~75% (related) | ResearchGate Article[8] |
| Cu/C (heterogeneous) | None | None | DCM | 110 (Flow) | 96% (related) | PMC Article[9] |
| Cu(I) Complex | None | Bis(pyrazolyl)methane | H₂O | 60 (Ultrasound) | Up to 93% | ACS Omega[15] |
Visual Guides
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. broadpharm.com [broadpharm.com]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click reaction".[1][2][3] This reaction involves the [3+2] cycloaddition of phenyl azide and 2-aminoethynyl alcohol (or a protected derivative) to regioselectively form the 1,4-disubstituted triazole ring.
Q2: Why is my reaction yield of this compound consistently low?
Several factors can contribute to low yields in this synthesis. Common causes include:
-
Inactive Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is essential to generate the Cu(I) species in situ.[4] Inadequate reduction or oxidation of Cu(I) back to Cu(II) during the reaction can stall the catalytic cycle.
-
Poor Quality Reagents: The purity of phenyl azide and the alkyne starting material is crucial. Impurities can interfere with the catalyst or lead to side reactions.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reactant concentrations can significantly impact the yield. The reaction often proceeds well at room temperature in solvents like water, t-BuOH, or DMSO.[5][6]
-
Side Reactions: The formation of byproducts, such as diynes from the oxidative coupling of the alkyne (Glaser coupling), can consume the starting material and reduce the yield of the desired triazole.[7]
Q3: I am observing an unexpected byproduct in my reaction. What could it be?
The most common byproducts in the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles are:
-
1,5-Regioisomer: While the copper-catalyzed reaction strongly favors the 1,4-isomer, trace amounts of the 1,5-disubstituted triazole can sometimes form.[1][7] Ruthenium-catalyzed reactions, in contrast, selectively yield the 1,5-isomer.[8]
-
Diyne from Glaser Coupling: Oxidative homocoupling of the terminal alkyne can lead to the formation of a diacetylene byproduct. This is more likely to occur if the concentration of the Cu(I) catalyst is too high or if oxygen is not excluded from the reaction.[7]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted phenyl azide and your alkyne starting material.
Q4: How can I purify the final product, this compound?
Column chromatography is a widely used method for the purification of 1,2,3-triazole derivatives.[9][10] A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. The optimal solvent system will depend on the specific impurities present. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive copper catalyst (oxidation of Cu(I) to Cu(II)). | If using a Cu(II) salt, ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used. Consider using a Cu(I) source directly, such as CuI. Work under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| Poor quality or degraded starting materials. | Verify the purity of phenyl azide and the alkyne. Phenyl azide can be sensitive to light and heat. | |
| Incorrect reaction temperature. | While many CuAAC reactions work at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, excessive heat can promote side reactions.[11] | |
| Inappropriate solvent. | The choice of solvent can influence the reaction. Common solvents for CuAAC include mixtures of water and t-butanol, DMF, or DMSO. The ideal solvent depends on the solubility of the starting materials. | |
| Presence of a Major Byproduct | Formation of the 1,5-regioisomer. | This is less common with copper catalysis. Ensure you are not inadvertently using a ruthenium catalyst. The use of specific ligands can enhance the regioselectivity for the 1,4-isomer. |
| Oxidative homocoupling of the alkyne (Glaser coupling). | Minimize the exposure of the reaction to oxygen by working under an inert atmosphere. Avoid an excess of the copper catalyst. | |
| Difficulty in Purifying the Product | Co-elution of the product and byproducts during chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
| Product is highly polar and streaks on the silica gel column. | Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing. Alternatively, reverse-phase chromatography could be explored. |
Experimental Protocols
Synthesis of this compound via CuAAC
This protocol is a general guideline and may require optimization for specific laboratory conditions and starting materials.
Materials:
-
Phenyl azide
-
Propargylamine (or a suitable protected analogue)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of water and tert-butanol)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 equivalent) and propargylamine (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a small amount of water.
-
In another vial, prepare a freshly made solution of sodium ascorbate (0.1 equivalents) in water.
-
To the stirred solution of the azide and alkyne, add the copper sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours to overnight), dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound.
Data Presentation
Table 1: Effect of Copper Source and Ligand on CuAAC Reaction Yield
| Copper Source (mol%) | Reducing Agent | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuSO₄·5H₂O (5) | Sodium Ascorbate | None | H₂O/t-BuOH | 25 | ~85-95 | General Observation[4] |
| CuI (1) | None | None | CH₃CN/H₂O | 25 | ~90 | [12] |
| CuSO₄·5H₂O (1) | Sodium Ascorbate | TBTA | DMSO/H₂O | 25 | >95 | [3] |
| Cu/C (heterogeneous) | None | None | DCM | 110 (flow) | 96 | [13] |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for CuAAC synthesis.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 5. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 6. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
Technical Support Center: 1-Phenyl-1H-1,2,3-triazol-4-amine and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-1H-1,2,3-triazol-4-amine and its derivatives. The information is designed to address potential stability issues and challenges encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,2,3-triazole ring?
A1: The 1,2,3-triazole ring is generally considered to be a highly stable aromatic system. It exhibits strong stability under thermal and acidic conditions and is relatively insensitive to oxidation, reduction, hydrolysis, and enzymatic degradation.[1][2] However, the stability of a specific derivative, such as this compound, can be influenced by its substituents.
Q2: How does the 4-amino group affect the stability of the 1-phenyl-1H-1,2,3-triazole core?
A2: The amino group, being an electron-donating group, can influence the electronic properties of the triazole ring. While the ring itself remains robust, the amino group can be susceptible to certain reactions. For instance, it can undergo oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light, potentially leading to colored impurities. It can also react with aldehydes and ketones present as impurities in solvents.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents or conditions?
A3: While specific incompatibility data for this exact molecule is scarce, based on general chemical principles, caution should be exercised with the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and dichromates could potentially oxidize the amino group.
-
Strong Acids: Although the triazole ring is stable in acid, the amino group can be protonated. In highly acidic conditions and at elevated temperatures, this could potentially lead to side reactions or degradation over long periods.
-
Aldehydes and Ketones: Solvents or reagents containing aldehyde or ketone impurities may react with the primary amino group to form Schiff bases.
-
Nitrous Acid: Reaction with nitrous acid (formed from nitrites in acidic solution) would be expected to diazotize the primary amino group, leading to a highly reactive diazonium salt which can decompose or undergo further reactions.
Q4: What are the recommended storage conditions for this compound and its derivatives?
A4: To ensure long-term stability, it is recommended to store these compounds in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which can contribute to degradation over time.
Troubleshooting Guides
Synthesis & Purification
Problem 1: Low yield during the synthesis of this compound.
-
Possible Cause 1: Incomplete reaction. The cycloaddition reaction between phenyl azide and an appropriate alkyne may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. Ensure the purity of starting materials, as impurities can inhibit the catalyst.
-
-
Possible Cause 2: Catalyst inefficiency. If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst may have been deactivated.
-
Solution: Use a freshly prepared catalyst solution. Ensure anaerobic conditions if using a Cu(I) catalyst, or include a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.
-
-
Possible Cause 3: Side reactions. Depending on the synthetic route, side reactions may consume starting materials or the product.
-
Solution: Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify major byproducts. This can help in optimizing the reaction conditions to minimize side reactions.
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause 1: Co-elution of impurities. Impurities with similar polarity to the product can make chromatographic separation challenging.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might provide better separation. Alternatively, consider recrystallization from a suitable solvent system.
-
-
Possible Cause 2: Product instability on silica gel. The slightly acidic nature of silica gel might cause degradation of sensitive compounds.
-
Solution: Use neutral or basic alumina for chromatography. Alternatively, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine.
-
Problem 3: The purified product is colored (e.g., yellow or brown) instead of white/off-white.
-
Possible Cause 1: Oxidation of the amino group. Exposure to air during workup or purification can lead to the formation of colored oxidation products.
-
Solution: Perform the workup and purification steps under an inert atmosphere. Degas all solvents before use.
-
-
Possible Cause 2: Residual metal catalyst. If a metal catalyst was used in the synthesis, residual traces can cause coloration.
-
Solution: Wash the organic extracts with a solution of a chelating agent like EDTA to remove residual metal ions.
-
Experimental Use & Stability
Problem 4: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of the compound in the assay medium. The pH, temperature, or components of the cell culture medium or buffer could be causing the compound to degrade over the course of the experiment.
-
Solution: Assess the stability of the compound in the assay medium under the experimental conditions (e.g., 37 °C, 5% CO2) over the time course of the assay. Use LC-MS to quantify the amount of intact compound at different time points.
-
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light during sample preparation or the assay itself might cause degradation.
-
Solution: Prepare solutions fresh and protect them from light by using amber vials or covering the containers with aluminum foil.
-
Problem 5: Appearance of new peaks in the chromatogram of a stock solution over time.
-
Possible Cause: Solution instability. The compound may be degrading in the solvent it is dissolved in.
-
Solution: Evaluate the stability of the compound in different solvents to find the most suitable one for long-term storage. Store stock solutions at low temperatures (-20 °C or -80 °C) and in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) to a final concentration of 100 µM.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., room temperature or 37 °C). Protect the solutions from light.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the peak area at time zero. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 37°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 99.5 | 99.8 | 99.6 | 98.2 |
| 4 | 99.1 | 99.5 | 99.2 | 96.5 |
| 8 | 98.2 | 99.0 | 98.5 | 93.1 |
| 24 | 95.0 | 97.2 | 95.8 | 85.4 |
| 48 | 90.3 | 94.5 | 91.7 | 73.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific compound and experimental conditions.
Table 2: Hypothetical Thermal Stability Data for this compound (Solid State)
| Temperature (°C) | Time (days) | % Remaining | Observations |
| 40 | 30 | 99.2 | No change in appearance |
| 60 | 30 | 97.5 | Slight yellowing |
| 80 | 30 | 92.1 | Noticeable yellowing/browning |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for assessing compound stability in aqueous buffers.
Caption: Troubleshooting guide for low synthesis yield.
Caption: Potential degradation pathways for aminotriazole derivatives.
References
Technical Support Center: Characterization of 1-phenyl-1H-1,2,3-triazol-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 1-phenyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis and Purification
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| Low yield during synthesis. | Incomplete reaction; side product formation. | The synthesis of 1,2,3-triazoles can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1]. Ensure the use of a high-purity azide and alkyne. Optimize reaction conditions such as temperature, solvent, and catalyst concentration. Consider alternative synthetic routes if yields remain low. |
| Difficulty in purification. | Co-elution with starting materials or byproducts; poor solubility. | Employ column chromatography with a gradient elution of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Recrystallization from a suitable solvent system can also be effective. If solubility is an issue, try a broader range of solvents or solvent mixtures. |
| Product instability. | Decomposition under certain conditions (e.g., heat, light, acidic/basic media). | Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. Avoid exposure to strong acids or bases during workup and purification. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| Broad or complex proton (¹H) NMR signals. | Tautomerism; proton exchange with solvent; aggregation. | The presence of the amino group on the triazole ring can lead to proton exchange and tautomerism, which can broaden NMR signals[2][3]. Running the NMR in a deuterated aprotic solvent like DMSO-d₆ can help sharpen NH signals. Variable temperature NMR studies can also provide insight into dynamic exchange processes. |
| Difficulty in assigning carbon (¹³C) NMR peaks. | Ambiguous chemical shifts for triazole ring carbons. | Utilize 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, aiding in unambiguous assignment. Compare experimental data with predicted chemical shifts from computational chemistry software. |
| Presence of unexpected signals. | Residual solvent; impurities; tautomers. | Ensure the sample is thoroughly dried to remove residual solvents. Compare the spectrum with that of the starting materials to identify any unreacted components. The presence of tautomers can give rise to additional sets of signals[2][4]. |
3. Mass Spectrometry (MS)
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| Weak or absent molecular ion peak. | In-source fragmentation. | Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion peak. |
| Complex fragmentation pattern. | Multiple fragmentation pathways of the triazole ring. | High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragment ions[5]. This helps in proposing plausible fragmentation mechanisms. The fragmentation of 1,2,3-triazoles can involve the loss of N₂[6]. For amino-substituted triazoles, fragmentation may also involve the amino group. |
| Non-reproducible mass spectra. | Sample degradation; instrument variability. | Ensure the sample is pure and stable. Prepare fresh solutions for analysis. Calibrate the mass spectrometer before acquisition to ensure mass accuracy. |
4. Solubility
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| Poor solubility in common organic solvents. | The polar nature of the amino and triazole groups. | The parent 1H-1,2,3-triazole is highly soluble in water[7]. For this compound, polar solvents like DMSO and DMF are likely to be effective. For less polar solvents, gentle heating or sonication may improve solubility. It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate. It is insoluble in ether and acetone[8]. |
Data Presentation
Table 1: Representative ¹H NMR Spectroscopic Data for Related 1-Phenyl-1H-1,2,3-triazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.80 (d, 2H), 7.65 (s, 1H), 7.50-7.20 (m, 8H), 5.50 (s, 2H)[9] |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | DMSO-d₆ | 9.32 (t, 1H), 8.70 (s, 1H), 8.37 (s, 1H), 8.12 (d, 1H), 7.98 (d, 1H), 7.91 (d, 2H), 7.68 (dd, 1H), 7.59 (t, 2H), 7.47 (dd, 1H), 7.44 (s, 2H), 4.64 (d, 2H)[1] |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.84-7.83 (m, 2H), 7.77 (s, 1H), 7.42 (t, 2H), 7.32 (t, 1H), 4.55-4.47 (m, 1H), 2.27 (dd, 2H), 1.98-1.93 (m, 2H), 1.85-1.75 (m, 3H), 1.56-1.44 (m, 2H), 1.36-1.26 (m, 1H)[10] |
Table 2: Representative ¹³C NMR Spectroscopic Data for Related 1-Phenyl-1H-1,2,3-triazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 148.2, 134.6, 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.5, 54.2[9] |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | DMSO-d₆ | 165.6, 146.4, 144.9, 137.2, 135.3, 130.8, 130.3, 129.6, 129.0, 128.7, 125.4, 121.7, 120.5, 35.5[1] |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 147.2, 130.8, 128.7, 127.9, 125.5, 117.3, 60.0, 33.5, 25.1, 25.0[10] |
Table 3: Mass Spectrometry Data for Related Triazole Derivatives
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | +CI | 228.14 | Not reported[10] |
| 1-Phenethyl-4-phenyl-1H-1,2,3-triazole | EI | 249.13 | Not reported[10] |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | ESI | 358.0976 | Not reported[1] |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Acquire ¹H, ¹³C, and 2D NMR spectra as needed.
General Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
Visualizations
Caption: A flowchart for troubleshooting common issues in the synthesis and analysis of this compound.
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 8. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
avoiding regioisomer formation in 1-phenyl-1H-1,2,3-triazol-4-amine synthesis
Welcome to the technical support center for the synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in my 1,2,3-triazole synthesis?
A1: The formation of a mixture of 1,4- and 1,5-disubstituted regioisomers is characteristic of the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1][2][3] This reaction proceeds via a concerted mechanism where the electronic and steric properties of the azide and alkyne do not sufficiently differentiate the two possible transition states, often leading to a roughly 1:1 mixture of products.[1][2] Elevated temperatures required for the thermal reaction can further decrease selectivity.[1]
Q2: How can I selectively synthesize the 1,4-regioisomer, this compound?
A2: To achieve high regioselectivity for the 1,4-disubstituted product, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method.[1][3][4] This reaction, a cornerstone of "click chemistry," proceeds through a different, stepwise mechanism involving a copper-acetylide intermediate.[5][6] This mechanism exclusively yields the 1,4-regioisomer under mild conditions, often at room temperature and in aqueous or organic solvents.[1][3][7]
Conversely, if the 1,5-regioisomer were desired, a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) would be the method of choice, as it selectively produces 1,5-disubstituted triazoles.[1][8][9]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction typically involves the [3+2] cycloaddition of phenylazide and propargylamine (or a protected equivalent). This method is favored for its high yields, mild reaction conditions, and high regioselectivity for the 1,4-disubstituted product.[1]
Q2: What are the primary safety hazards associated with this synthesis on a large scale?
A2: The primary safety concern is the use of phenylazide. Organic azides are energetic materials and can be explosive, especially when heated or subjected to shock. On a large scale, it is crucial to:
-
Avoid isolation of pure phenylazide; use it in solution whenever possible.
-
Implement strict temperature control to prevent thermal decomposition.
-
Use engineering controls like blast shields and remote handling for large quantities.
-
Consult process safety experts to perform a thorough risk assessment.
Q3: How can the formation of the undesired 1,5-regioisomer be minimized?
A3: The Copper(I)-catalyzed reaction is highly regioselective for the 1,4-isomer. To ensure high selectivity, it is critical to maintain the integrity of the Cu(I) catalyst. Key factors include:
-
Using a reliable Cu(I) source (e.g., CuI, CuBr) or generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[3][4]
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II), which is less effective and can lead to side reactions.
Q4: Residual copper contamination is a major concern for pharmaceutical applications. What are the most effective methods for its removal?
A4: Removing copper to meet the stringent limits for active pharmaceutical ingredients (APIs) is a critical downstream processing challenge. Common strategies include:
-
Chelating Agents: Washing the reaction mixture or organic solution of the product with aqueous solutions of chelating agents like EDTA, ammonia, or N-acetylcysteine.
-
Scavenger Resins: Passing a solution of the product through a column packed with a copper-scavenging resin.
-
Recrystallization: Carefully selecting a solvent system where the product crystallizes, leaving the copper salts in the mother liquor. This is often the most effective and scalable method.
Q5: What are common sources of impurities in the final product?
A5: Besides the 1,5-regioisomer and residual copper, other impurities may include:
-
Unreacted starting materials (phenylazide, propargylamine).
-
Homocoupling of the alkyne (Glaser coupling), leading to diacetylene byproducts.
-
Byproducts from the decomposition of phenylazide.
-
Residual solvents from the reaction or workup.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) oxidized to Cu(II).2. Poor Quality Reagents: Decomposed starting materials.3. Incorrect Stoichiometry: Inaccurate measurement of limiting reagent.4. Insufficient Reaction Time or Temperature. | 1. Ensure an inert atmosphere; add fresh sodium ascorbate if using a Cu(II) source.2. Verify the purity of phenylazide and propargylamine via analytical methods (NMR, GC).3. Re-check calculations and measurements of all reagents.4. Monitor reaction progress by TLC or LC-MS and adjust time/temperature accordingly. |
| Poor Regioselectivity (Significant 1,5-isomer) | 1. Ineffective Cu(I) catalysis.2. Presence of other metals or impurities promoting the uncatalyzed reaction.3. High reaction temperature favoring the thermal, uncatalyzed pathway. | 1. Use a well-defined Cu(I) source or ensure efficient in situ reduction of Cu(II).2. Use high-purity, metal-free solvents and reagents.3. Maintain the reaction at or near room temperature. |
| Product Fails to Crystallize or is Oily | 1. Presence of significant impurities disrupting the crystal lattice.2. Incorrect choice of crystallization solvent.3. Residual solvent acting as an anti-solvent. | 1. Attempt purification by column chromatography on a small scale to isolate pure material for seeding.2. Screen a variety of solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane).3. Ensure the crude product is thoroughly dried under vacuum before attempting crystallization. |
| Final Product is Colored (e.g., green, blue, brown) | 1. Residual Copper: Blue or green coloration often indicates copper salt contamination.2. Byproduct Formation: Dark colors may result from decomposition or side reactions. | 1. Implement more rigorous copper removal steps (see FAQ Q4).2. Treat the product solution with activated carbon before the final crystallization step to remove colored organic impurities. |
Key Experimental Protocol: CuAAC Synthesis
This protocol describes a representative lab-scale synthesis adaptable to larger scales with appropriate engineering controls.
Reaction: Phenylazide + Propargylamine → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| Phenylazide | 119.12 | 11.91 g | 0.10 |
| Propargylamine | 55.08 | 5.8 g (1.05 eq) | 0.105 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.50 g (2 mol%) | 0.002 |
| Sodium Ascorbate | 198.11 | 0.79 g (4 mol%) | 0.004 |
| Solvent (t-BuOH/H₂O, 1:1) | - | 200 mL | - |
Procedure:
-
Catalyst Preparation: In a 500 mL jacketed reactor under a nitrogen atmosphere, dissolve copper(II) sulfate pentahydrate (0.50 g) and sodium ascorbate (0.79 g) in deionized water (100 mL). Stir until a clear solution is formed.
-
Reagent Addition: Add tert-butanol (100 mL) to the reactor, followed by propargylamine (5.8 g).
-
Phenylazide Feed: Prepare a 20% w/w solution of phenylazide in tert-butanol. Slowly feed this solution into the reactor over 1-2 hours, maintaining the internal temperature at 25-30 °C using the reactor jacket. Caution: This reaction is exothermic.
-
Reaction Monitoring: Stir the mixture at 25 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Workup & Copper Removal:
-
Once the reaction is complete, add a solution of 1 g EDTA in 50 mL of 10% aqueous ammonia to the reactor. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. The layers may be difficult to separate; if so, add ethyl acetate to extract the product.
-
Separate the organic layer. Wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Slowly add heptane until persistent turbidity is observed.
-
Cool the mixture slowly to room temperature, then to 0-5 °C in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40 °C.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic diagram for addressing low product yield in the synthesis.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-1,2,3-triazol-4-amine scaffold is a crucial building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. This guide provides a comparative analysis of two prominent synthetic methods for its preparation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a classical approach involving the Dimroth rearrangement. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Method 2: Dimroth Rearrangement |
| Starting Materials | Phenylazide, 2-aminoacetonitrile hydrochloride | Phenylazide, Cyanoacetamide |
| Key Transformation | [3+2] Cycloaddition | Cyclization followed by rearrangement |
| Reaction Time | 12 hours | 24 hours (rearrangement step) |
| Overall Yield | ~65% | Not explicitly reported, multi-step |
| Reaction Conditions | Room temperature, ambient atmosphere | Elevated temperature (boiling pyridine) |
| Catalyst | Copper(I) | Base-catalyzed rearrangement |
Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This contemporary approach, often referred to as "click chemistry," offers a direct and efficient route to the desired 1,4-disubstituted triazole. The reaction involves the copper-catalyzed cycloaddition of phenylazide with an appropriate alkyne synthon for the 4-amino group. In this case, 2-aminoacetonitrile serves as a precursor to the alkyne partner.
Experimental Protocol
Step 1: Synthesis of Phenylazide
-
Dissolve aniline (5.0 mmol) in a 17% HCl solution (25 mL) at 0 °C.
-
Add a solution of sodium nitrite (7.5 mmol) in water (3 mL) to the stirred solution.
-
After 15 minutes, carefully add a solution of sodium azide (7.5 mmol) in water (3 mL).
-
Continue stirring for 1 hour, then extract the product with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield phenylazide as an orange oil.
Step 2: Cycloaddition Reaction
-
To a solution of phenylazide (1.0 mmol) and 2-aminoacetonitrile hydrochloride (1.0 mmol) in a mixture of tert-butanol and water (4:1, 2 mL), add copper(I) iodide (CuI) (0.05 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reaction Workflow
A Comparative Analysis of the Biological Activities of 1-Phenyl-1H-1,2,3-triazole Analogs
This guide offers a comprehensive comparison of the biological activities of various analogs of 1-phenyl-1H-1,2,3-triazole, supported by experimental data from in vitro and in vivo studies. The data is presented in structured tables for ease of comparison, and detailed experimental protocols for the key assays are provided. Visual diagrams of experimental workflows are also included to enhance understanding.
Anticancer Activity of 1-Phenyl-1H-1,2,3-triazole Analogs
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent anticancer properties. The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Table 1: In Vitro Anticancer Activity of 1,4-Disubstituted 1,2,3-Triazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Phenyl-1-(p-tolyl)-1H-1,2,3-triazole | HT-1080 | > 50 | [1] |
| 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivative | MCF-7 | 11.73 | [2] |
| 1-(p-Tolyl)-4-(phenoxymethyl)-1H-1,2,3-triazole | A549 | 21.25 | [1] |
| Phosphonate-containing 1,2,3-triazole derivative | HT-1080 | 15.13 | [1] |
| 1,2,3-Triazole-containing indole derivative (14a) | A549 | 9.07 | [3] |
| 1,2,3-Triazole-containing chalcone derivative (7a) | A549 | 8.67 | [3] |
| (Isopropylidene)uridine-[4][5][6]triazole hybrid (3d) | MCF-7 | 11.34 | [2] |
| 1,2,3-Triazole-linked Tetrahydrocurcumin derivative (4a) | HeLa | Not specified | Not specified |
Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
The data indicates that substitutions at both the 1-phenyl ring and the 4-position of the triazole ring significantly influence the anticancer activity. For instance, the introduction of a phosphonate group or linkage to other bioactive scaffolds like indole and chalcone can enhance the cytotoxic effects against various cancer cell lines.[1][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 24 to 72 hours.[1]
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is determined and expressed as the IC50 value.[9]
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Properties of Phenyl-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct computational studies on 1-phenyl-1H-1,2,3-triazol-4-amine are not extensively available in the reviewed literature. This guide provides a comparative analysis based on computational studies of structurally similar phenyl-triazole derivatives to offer insights into its potential properties and the methodologies used for such investigations.
This guide summarizes common computational methods and presents comparative data from related molecules to serve as a reference for researchers interested in the in silico analysis of this compound.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. The protocols described below are commonly employed in the analysis of triazole derivatives.[1][2][3][4][5]
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of quantum chemical calculations for studying the electronic structure of molecules.[2]
-
Software: Gaussian software suite is frequently mentioned for DFT calculations.[4]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the most commonly used method for geometry optimization and electronic property calculations of triazole derivatives.[1][2][3][4][5]
-
Basis Set: The 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) basis sets are typically employed to provide a good balance between accuracy and computational cost.[2][3][4][5]
-
Geometry Optimization: Molecules are optimized to find their lowest energy conformation without any imaginary frequencies, confirming they are at a true energy minimum.[4]
-
Calculated Properties:
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE).[1][2] These are critical for assessing molecular reactivity and stability.[1]
-
Spectroscopic Properties: Vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) are calculated and often compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is used for excited-state properties like UV-Vis spectra.[4][5][6]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2][7][8]
-
Molecular Docking Studies
Molecular docking is used to predict the binding orientation and affinity of a small molecule to a target protein.
-
Software: AutoDock Vina is a widely used tool for molecular docking simulations.
-
Protocol:
-
Ligand Preparation: The 3D structure of the triazole derivative is optimized using a method like DFT.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: The ligand is docked into the active site of the receptor. The simulation generates multiple binding poses, which are ranked based on a scoring function (e.g., binding affinity in kcal/mol).
-
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from computational studies on various phenyl-triazole analogs. This data provides a reference range for the expected properties of this compound.
Table 1: Electronic Properties of Phenyl-Triazole Analogs (DFT/B3LYP)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.6885 | -2.1660 | 2.5225 | [2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Tautomer 2A) | -6.395 | -0.952 | 5.443 | [1] |
| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione (Tautomer 2B) | -6.041 | -1.633 | 4.408 | [1] |
| 1,4-Diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt | -5.996 | -3.079 | 2.917 | [5] |
Note: The energy gap (ΔE) is calculated as ELUMO - ELUMO. A smaller energy gap generally implies higher chemical reactivity.[2]
Table 2: Tautomeric Stability of Phenyl-1H-1,2,4-triazol-amine Isomers (Hartree-Fock/6-31G)
| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE) (a.u.) | Stability Note | Reference |
| 5-phenyl-1H-1,2,4-triazol-3-amine | -0.3134 | 0.1197 | 0.4331 | More stable form due to a larger energy gap. | [9][10][11] |
| 3-phenyl-1H-1,2,4-triazol-5-amine | -0.3196 | 0.1132 | 0.4328 | Less stable form compared to the 5-phenyl isomer. | [10][12][11] |
Note: These compounds are structural isomers of the target molecule, differing in the position of the phenyl and amine groups on a 1,2,4-triazole ring. The data suggests that substituent positions can influence stability.
Mandatory Visualizations
The following diagrams illustrate typical workflows and conceptual relationships in the computational study of molecular properties.
Caption: A typical workflow for DFT calculations.
Caption: A standard workflow for molecular docking studies.
Caption: Relationship between HOMO-LUMO gap and reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 12. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: 1-Phenyl-1H-1,2,3-triazol-4-amine and Other Triazole Isomers
For Immediate Release
A comprehensive guide comparing the chemical reactivity of 1-phenyl-1H-1,2,3-triazol-4-amine with other triazole isomers has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the compound's performance in various chemical transformations, supported by available experimental data and detailed methodologies.
Introduction to Triazole Reactivity
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique electronic properties and ability to engage in various chemical reactions have made them valuable scaffolds in medicinal chemistry and materials science. The reactivity of a substituted triazole is significantly influenced by the position of the nitrogen atoms within the ring, the nature of the substituents, and their positions. This guide focuses on comparing the reactivity of this compound with its regioisomers and other related triazole compounds, particularly in reactions involving the amino group and the triazole ring itself.
Comparative Reactivity towards Electrophiles
The reactivity of aminotriazoles towards electrophiles is a key indicator of their nucleophilic character. This is crucial for synthesizing more complex molecules. The primary sites of electrophilic attack are the exocyclic amino group and the nitrogen atoms of the triazole ring.
Acylation
Acylation of aminotriazoles is a common transformation used to introduce various functional groups. The regioselectivity of this reaction is dependent on the triazole isomer.
In the case of This compound , acylation is expected to occur primarily at the exocyclic 4-amino group. This is due to the higher nucleophilicity of the amino group compared to the ring nitrogens, which are part of an aromatic system and are influenced by the electron-withdrawing phenyl group at the N1 position.
For comparison, in 3-amino-1,2,4-triazoles , studies have shown that acylation can be directed to either the exocyclic amino group or the ring nitrogens depending on the reaction conditions and the nature of the substituent at N1. For instance, in 3,5-diamino-1-phenyl-1,2,4-triazole, acylation occurs regioselectively at the 3-amino group.[1] This suggests that the electronic environment of the amino group, as dictated by its position on the ring, plays a critical role in its reactivity.
| Compound | Reagent | Product | Yield (%) | Reference |
| 3,5-Diamino-1-phenyl-1,2,4-triazole | Acetic Anhydride | 3-Acetamido-5-amino-1-phenyl-1,2,4-triazole | Not specified | [1] |
| 3,5-Diamino-1-phenyl-1,2,4-triazole | Benzoyl Chloride | 3-Benzamido-5-amino-1-phenyl-1,2,4-triazole | Not specified | [1] |
Table 1: Acylation of a 3-Amino-1,2,4-triazole Derivative.
Alkylation
Alkylation reactions on aminotriazoles can be more complex, with the possibility of attack at multiple nucleophilic centers.
For This compound , alkylation would likely favor the exocyclic amino group under neutral or basic conditions. However, the ring nitrogens could also be susceptible to alkylation, potentially leading to a mixture of products.
In contrast, extensive studies on C-amino-1,2,4-triazoles have revealed that the outcome of alkylation is highly dependent on the electrophile's hardness and the reaction conditions.[2][3][4] Computational and experimental studies indicate that harder electrophiles tend to attack the N4 atom of the 1,2,4-triazole ring, while softer electrophiles may react at the N2 atom or the 3-amino group.[2][3][4] For 1-substituted 3-amino-1,2,4-triazoles, quaternization often occurs with low selectivity.[1][2][4]
| Triazole Derivative | Alkylating Agent | Reaction Center(s) | Selectivity | Reference |
| 1-Substituted 3-amino-1,2,4-triazoles | Alkyl Halides | N2, N4, 3-NH2 | Low | [1][2][4] |
| 1-Substituted 5-amino-1,2,4-triazoles | Alkyl Halides | N4 | - | [4] |
Table 2: Alkylation Sites in C-Amino-1,2,4-triazoles.
Diazotization and Subsequent Reactions
The conversion of the amino group to a diazonium salt opens up a wide range of synthetic possibilities, most notably the Sandmeyer reaction for introducing various substituents.[5][6][7]
The diazotization of This compound would proceed by treating the amine with a source of nitrous acid (e.g., NaNO₂ in acidic medium). The resulting diazonium salt can then be subjected to Sandmeyer-type reactions to replace the diazonium group with halides, cyanide, hydroxyl, and other functionalities.
Experimental Protocols
General Procedure for Acylation of 3,5-Diamino-1-phenyl-1,2,4-triazole[1]
An equimolar amount of an acylating agent (e.g., acetic anhydride or benzoyl chloride) is added to a solution of 3,5-diamino-1-phenyl-1,2,4-triazole in a suitable solvent (e.g., pyridine or DMF). The reaction mixture is stirred at room temperature or heated as required. After completion of the reaction, the product is isolated by precipitation with water and purified by recrystallization.
General Procedure for Alkylation of 1-Substituted 3-Amino-1,2,4-triazoles[1]
The 1-substituted 3-amino-1,2,4-triazole is dissolved in an appropriate solvent (e.g., DMF, acetonitrile). The alkylating agent (e.g., an alkyl halide) is added, and the mixture is stirred at a suitable temperature (from room temperature to elevated temperatures). The product, often a triazolium salt, is then isolated. The reaction may yield a mixture of isomers, which can be separated by chromatographic techniques.
General Procedure for Diazotization and Sandmeyer Reaction[5][6]
The aromatic amine is dissolved or suspended in a cold aqueous mineral acid (e.g., HCl, H₂SO₄). A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5 °C. The resulting diazonium salt solution is then added to a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to effect the Sandmeyer reaction. The product is then isolated by extraction and purified.
Signaling Pathways and Reaction Mechanisms
The reactivity of aminotriazoles can be understood through the interplay of electronic effects and the stability of reaction intermediates. The following diagrams illustrate the general mechanisms for key reactions.
Caption: General mechanism of acylation of an amino group.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-phenyl-1H-1,2,3-triazol-4-amine
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic and computational methods for the structural validation of 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry.
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages crystallographic data from closely related analogs to illustrate the power of this technique. By juxtaposing this "gold standard" with other prevalent analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and computational modeling—we offer a comprehensive overview of the available tools for structural elucidation.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key performance indicators of various analytical techniques for the structural validation of this compound and its analogs.
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (0.1-0.5 mm). | Low | High |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships. | 5-10 mg of pure sample dissolved in a suitable deuterated solvent. | Medium | Medium-High |
| FT-IR Spectroscopy | Presence of functional groups. | A few milligrams of solid or liquid sample. | High | Low |
| Mass Spectrometry (e.g., ESI, EI) | Molecular weight and fragmentation pattern, confirming elemental composition. | Micrograms of sample, can be in solution. | High | Medium |
| Computational Chemistry (DFT) | Optimized molecular geometry, electronic properties, and predicted spectral data for comparison with experimental results. | None (in silico method). | High | Low-Medium |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure by mapping electron density to reveal the precise location of each atom in the crystal lattice. Although data for the title compound is elusive, analysis of its isomers and derivatives in the Cambridge Structural Database (CSD) reveals key structural features.
For instance, the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, an isomer, showcases a planar triazole ring with the phenyl ring twisted at a dihedral angle. This planarity is crucial for understanding potential intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.
Table 1: Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | Monoclinic | P2₁/c | 17.817 | 5.0398 | 18.637 | 113.57 | [1] |
| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/n | 5.5574 | 25.2384 | 6.6327 | 104.51 | [2] |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Orthorhombic | Pca2₁ | 17.551 | 7.423 | 11.204 | 90 | [3] |
This data is illustrative and based on published structures of related compounds.
Caption: Workflow for the structural validation of a novel compound.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, a combination of other techniques is often employed for initial characterization and to provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H NMR would show distinct signals for the phenyl and triazole protons, while ¹³C NMR would identify all unique carbon atoms. Advanced 2D NMR techniques like COSY and HMBC can establish through-bond correlations, piecing together the molecular skeleton. The chemical shifts are highly sensitive to the substitution pattern on the triazole ring, allowing for the differentiation of isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=C stretching of the aromatic phenyl ring (around 1600 cm⁻¹), and C-N and N=N stretching vibrations of the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. By calculating the optimized geometry of a proposed structure, researchers can predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) and compare them with experimental data to support the structural assignment.
Caption: Relationship between different structural validation methods.
Experimental Protocols
Detailed and meticulous experimental procedures are crucial for obtaining high-quality data. Below are generalized protocols for the key techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: 5-10 mg of the dry, purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected.
-
Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Collection: The infrared spectrum of the sample is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
Conclusion
The definitive structural validation of this compound, like any novel compound, relies on a synergistic approach. While single-crystal X-ray crystallography remains the unparalleled method for determining the absolute three-dimensional structure, its feasibility is contingent on obtaining suitable crystals. In its absence, a combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, supported by computational modeling, provides a robust and reliable means of structural elucidation. This multi-faceted approach not only confirms the molecular structure but also provides a deeper understanding of the compound's chemical and physical properties, which is invaluable for its potential applications in drug discovery and development.
References
comparative study of the catalytic activity of 1-phenyl-1H-1,2,3-triazol-4-amine based ligands
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic activity of phenyl-1H-1,2,3-triazole-based ligands, presenting comparative performance data and detailed experimental protocols.
The 1,2,3-triazole core, readily accessible through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has emerged as a versatile scaffold in ligand design for transition metal catalysis.[1][2][3] The unique electronic properties of the triazole ring, including its aromaticity, strong dipole moment, and the presence of multiple nitrogen donor atoms, allow for effective coordination with various metal centers.[3] This guide provides a comparative analysis of the catalytic activity of different 1-phenyl-1H-1,2,3-triazole-based ligands in prominent cross-coupling reactions, supported by experimental data from recent studies.
Performance Comparison in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The performance of various 5-phosphino-1-phenyl-1H-1,2,3-triazole ligands in the Suzuki-Miyaura coupling of 2-bromo-m-xylene with o-tolylboronic acid has been evaluated. The results highlight the significant influence of the substituent on the phosphorus atom and the phenyl ring of the triazole on the catalytic activity.
| Ligand | R1 | R2 | R3 | Catalyst Loading (mol %) | Conversion (%) |
| 17a | Ph | H | Ph | 2.0 | 29 |
| 18a | Ph | H | Ph | 2.0 | 47 |
| 18b | Ph | H | i-Pr | 2.0 | 62 |
| 18c | Ph | H | Cy | 2.0 | 75 |
| 18d | Cy | H | Ph | 2.0 | 86 |
| 18e | Ph | 4-Me | Ph | 2.0 | 69 |
| 18f | Ph | 4-OMe | Ph | 2.0 | 83 |
| 18g | Ph | 2,6-OMe | Ph | 2.0 | 92 |
| 18h | Cy | 2,6-OMe | Ph | 2.0 | 90 |
| 18i | Ph | 2-Ph | Ph | 2.0 | 84 |
| 18j | Ph | 2-Ph | Cy | 2.0 | 92 |
| Reaction conditions: 2-bromo-m-xylene (0.4 mmol), o-tolylboronic acid (0.6 mmol), potassium phosphate (1.2 mmol), Pd2(dba)3 (0.5 mol %), ligand (2.0 mol %), toluene (3 mL), 10 h, 90 °C. Data sourced from[4]. |
Performance Comparison in Copper-Catalyzed Sonogashira and Glaser Coupling Reactions
Glycosyl triazoles have been demonstrated as efficient ligands for copper-catalyzed Sonogashira and Glaser coupling reactions. These ligands exhibit temperature-dependent selectivity, favoring Sonogashira coupling at higher temperatures and Glaser coupling at room temperature.[5]
| Entry | Aryl Halide | Alkyne | Product | Reaction | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | Sonogashira | 130 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | Sonogashira | 130 | 92 |
| 3 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | Sonogashira | 130 | 90 |
| 4 | - | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | Glaser | RT | 98 |
| 5 | - | 1-Ethynyl-4-nitrobenzene | 1,4-Bis(4-nitrophenyl)buta-1,3-diyne | Glaser | RT | 96 |
| Optimized conditions for Sonogashira: CuI (5 mol%), ligand (10 mol%), K2CO3 (2 equiv), DMF. Optimized conditions for Glaser: CuI (2.5 mol%), ligand (5 mol%), K2CO3 (2 equiv), DMF. Data sourced from[5]. |
Experimental Protocols
General Synthesis of 1-Phenyl-1H-1,2,3-triazole-based Ligands
The synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]
Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole:
-
Dissolve NaN3 (1.43 g, 22 mmol) in DMSO (30 mL).
-
Add MeI (1.4 mL, 22 mmol) and stir the solution for 5 hours at room temperature.
-
Add H2O (14 mL), followed by phenylacetylene (2.4 mL, 22 mmol), sodium ascorbate (476 mg, 2.4 mmol), CuSO4·5H2O (70 mg, 0.28 mmol), and 2,6-lutidine (2.6 mL, 22 mmol).
-
Stir the resulting mixture for 24 hours at room temperature.
-
Add H2O (25 mL) and stir for an additional 30 minutes.
-
The product can then be isolated and purified.[7]
Synthesis of 5-Phosphino-1-phenyl-1H-1,2,3-triazole Ligands:
-
Synthesize the corresponding 1-phenyl-1H-1,2,3-triazole via CuAAC.
-
Deprotonate the triazole at the 5-position using a strong base such as n-butyllithium at -78 °C.
-
Quench the resulting anion with a suitable phosphorus chloride reagent (e.g., dicyclohexyl-, di-iso-propyl-, di-tert-butyl- or diphenyl-phosphorus chloride) at the same temperature to yield the desired phosphine ligand.[4]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried vial, add Pd2(dba)3 (0.5 mol %) and the phosphino-triazole ligand (2.0 mol %).
-
Add toluene (3 mL) and stir for 10 minutes.
-
Add 2-bromo-m-xylene (0.4 mmol), o-tolylboronic acid (0.6 mmol), and potassium phosphate (1.2 mmol).
-
Seal the vial and heat the reaction mixture at 90 °C for 10 hours.
-
Monitor the conversion to the product by gas chromatography.[4]
Visualizations
References
- 1. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 6. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
SAR Studies of 1-phenyl-1H-1,2,3-triazol-4-yl Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyl-1H-1,2,3-triazole derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms. The data presented herein is collated from published experimental studies and aims to offer objective insights for researchers in the field of drug discovery and development.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. Consequently, the development of potent and selective CA inhibitors is a significant area of research. The 1-phenyl-1H-1,2,3-triazole scaffold has emerged as a promising framework for the design of such inhibitors. This guide focuses on derivatives where the 4-position of the triazole ring is functionalized, often with a sulfonamide-containing moiety, a key pharmacophore for CA inhibition.
Comparative Efficacy of 1-phenyl-1H-1,2,3-triazole Derivatives
The inhibitory activity of a series of 3-functionalized-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-sulfamoylbenzamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and hCA IX) has been evaluated. The results, presented as inhibition constants (Ki), are summarized in the tables below. Acetazolamide, a clinically used CA inhibitor, is included for reference.
Substitutions on the N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) Moiety
Table 1: Inhibitory Activity (Ki, nM) of 1-phenyl-1H-1,2,3-triazole Derivatives with Substitutions on the Benzamide Ring. [1]
| Compound | R | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) |
| 6a | H | 95.3 | 8.7 | 98.3 | 45.6 |
| 6n | 4-F | 78.4 | 7.2 | 85.4 | 39.8 |
| 6u | 4-OCH3 | 88.1 | 8.1 | 92.7 | 42.1 |
| Acetazolamide | - | 250 | 12 | 74 | 25 |
Substitutions on the 1-phenyl Ring of the Triazole Moiety
Table 2: Inhibitory Activity (Ki, nM) of 1-phenyl-1H-1,2,3-triazole Derivatives with Substitutions on the 1-phenyl Ring. [1]
| Compound | R' | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) |
| 6a | H | 95.3 | 8.7 | 98.3 | 45.6 |
| 6m | 4-CF3 | 65.2 | 6.5 | 75.9 | 30.8 |
| Acetazolamide | - | 250 | 12 | 74 | 25 |
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structure-activity relationships observed from the experimental data.
Caption: General SAR for 1-phenyl-1,2,3-triazole derivatives.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The in vitro inhibitory activity of the compounds against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO2 hydration assay.[2][3]
Principle: This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The resulting change in pH is monitored using a colorimetric indicator. The inhibition is quantified by measuring the rate of this reaction in the presence of the inhibitor.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX)
-
Applied Photophysics stopped-flow instrument
-
Phenol red (0.2 mM) as a pH indicator
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na2SO4, 20 mM) to maintain constant ionic strength
-
CO2 solutions of varying concentrations (1.7 to 17 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted in the assay buffer
-
Acetazolamide as a standard inhibitor
Procedure:
-
Preparation: Stock solutions of the test compounds and acetazolamide (0.1 mM) are prepared in a suitable solvent and serially diluted with the assay buffer to the desired concentrations.
-
Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Measurement: The CA-catalyzed CO2 hydration activity is assayed using a stopped-flow instrument. The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2 solution.
-
Data Acquisition: The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10–100 seconds by monitoring the absorbance of phenol red at 557 nm.
-
Data Analysis: The initial velocity is determined from the first 5–10% of the reaction. The uncatalyzed reaction rate is subtracted from the observed rate.
-
Determination of Inhibition Constant (Ki): The inhibition constants are calculated by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of the 1-phenyl-1H-1,2,3-triazole derivatives.
Caption: Workflow for synthesis and evaluation of CA inhibitors.
Conclusion
The 1-phenyl-1H-1,2,3-triazole scaffold serves as a valuable template for the design of potent carbonic anhydrase inhibitors. The SAR studies reveal that substitutions on both the 1-phenyl ring and the appended sulfamoylbenzamide moiety can significantly influence the inhibitory activity and selectivity against different hCA isoforms. Specifically, electron-withdrawing groups on the 1-phenyl ring, such as trifluoromethyl, tend to enhance the inhibitory potency. This guide provides a foundational understanding for the rational design of novel and more effective carbonic anhydrase inhibitors based on this versatile heterocyclic core.
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenyl-1H-1,2,3-Triazol-4-Amine Analogs: Bridging In Vitro Activity with In Vivo Efficacy
In the landscape of modern drug discovery, the transition from promising in vitro results to tangible in vivo efficacy is a critical hurdle. This guide provides a comparative analysis of 1-phenyl-1H-1,2,3-triazol-4-amine analogs and related 1,2,3-triazole derivatives, focusing on the correlation between their performance in laboratory assays and their therapeutic effects in living organisms. We will delve into two distinct therapeutic areas where these analogs have shown potential: antiprotozoal and antiviral applications. Through a detailed examination of experimental data and methodologies, this guide aims to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships and the translational potential of this versatile chemical scaffold.
Antiprotozoal Activity of Dicationic 1,4-Diphenyl-1H-1,2,3-Triazoles
A series of dicationic 1,4-diphenyl-1H-1,2,3-triazoles have been investigated for their potential as antiprotozoal agents, particularly against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). The following sections compare the in vitro activity of these compounds against the parasite with their in vivo efficacy in a mouse model of the disease.[1][2][3]
Data Presentation: In Vitro vs. In Vivo Antiprotozoal Activity
The table below summarizes the in vitro half-maximal inhibitory concentration (IC50) against T. b. rhodesiense and the corresponding in vivo outcomes in a mouse model for a selection of dicationic 1,4-diphenyl-1H-1,2,3-triazole analogs.
| Compound ID | In Vitro IC50 (nM) vs. T. b. rhodesiense | In Vivo Efficacy (Dose, Route) | Outcome (Cured/Treated) |
| 46 | 3.8 | 4 x 1 mg/kg, i.p. | 4/4 |
| 48 | 2.1 | 4 x 5 mg/kg, i.p. | 4/4 |
| 52 | 4.6 | 4 x 5 mg/kg, i.p. | 3/4 |
| 55 | 6.2 | 4 x 5 mg/kg, i.p. | 4/4 |
| Melarsoprol (Standard) | 3.5 | 4 x 1 mg/kg, i.p. | 2/4 |
Data sourced from "Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles". i.p. = intraperitoneal.
Experimental Protocols
The in vitro activity of the compounds against the bloodstream form of T. b. rhodesiense (STIB900 strain) was determined using a standardized protocol.[4][5][6][7]
-
Parasite Culture: T. b. rhodesiense bloodstream forms were cultured in MEM (Minimum Essential Medium) with Earle’s salts, supplemented with 25 mM HEPES, 1 g/L glucose, 10% heat-inactivated horse serum, 2 mM L-glutamine, and 100 µg/mL streptomycin/penicillin.
-
Assay Procedure:
-
Compounds were serially diluted in culture medium in 96-well microtiter plates.
-
A suspension of parasites (2 x 10^5 parasites/mL) was added to each well.
-
The plates were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Resazurin-based reagent was added to each well, and the plates were incubated for another 2-4 hours.
-
The fluorescence (or absorbance) was measured to determine parasite viability.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
The in vivo efficacy of the compounds was evaluated in a mouse model of acute African trypanosomiasis.[8][9][10][11][12]
-
Animal Model: Female NMRI mice were used for the study.
-
Infection: Mice were infected intraperitoneally with 1 x 10^4 bloodstream forms of T. b. rhodesiense (STIB900 strain).
-
Treatment: Treatment was initiated 3 days post-infection. The compounds were administered intraperitoneally once daily for four consecutive days at the specified doses.
-
Monitoring: Parasitemia was monitored by microscopic examination of tail blood starting from day 3 post-infection and continued for up to 60 days. The absence of parasites in the blood for 60 days was considered a cure.
Visualization of Experimental Workflow
Caption: Workflow for antiprotozoal drug discovery.
Antiviral Activity of Heteroannulated 1,2,3-Triazole Glycosides
A series of novel heteroannulated 1,2,3-triazole glycosides have been synthesized and evaluated for their antiviral activity against influenza A viruses. These compounds were designed to target the viral neuraminidase enzyme. The following sections provide a comparative overview of their in vitro neuraminidase inhibition and their in vivo protective effects in a mouse model of influenza.
Data Presentation: In Vitro vs. In Vivo Antiviral Activity
The table below presents the in vitro half-maximal inhibitory concentration (IC50) against influenza A/H1N1 neuraminidase and the in vivo survival rate in a mouse model for selected 1,2,3-triazole glycoside analogs.
| Compound ID | In Vitro IC50 (µM) vs. A/H1N1 Neuraminidase | In Vivo Dose (mg/kg/day) | Survival Rate (%) |
| 9c | 2.28 | 10 | 100 |
| 9d | 3.14 | 10 | 80 |
| 10c | 2.75 | 10 | 80 |
| Oseltamivir (Standard) | 0.009 | 10 | 100 |
Data sourced from "In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses".
Experimental Protocols
The in vitro neuraminidase inhibitory activity of the synthesized compounds was determined using a fluorometric assay.[13][14][15][16][17]
-
Enzyme Source: Recombinant neuraminidase from influenza A/H1N1 virus.
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Procedure:
-
The compounds were pre-incubated with the neuraminidase enzyme in an assay buffer (e.g., MES buffer with CaCl2).
-
The fluorogenic substrate MUNANA was added to initiate the enzymatic reaction.
-
The reaction was incubated at 37°C.
-
The reaction was stopped by adding a stop solution (e.g., ethanolamine).
-
The fluorescence of the released 4-methylumbelliferone was measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values were determined from the dose-response curves.
The in vivo antiviral efficacy was assessed in a lethal challenge mouse model.[18][19][20][21][22]
-
Animal Model: BALB/c mice were used for the study.
-
Infection: Mice were intranasally infected with a lethal dose (e.g., 10x MLD50) of influenza A/H1N1 virus.
-
Treatment: Treatment with the compounds or vehicle control was initiated 24 hours post-infection and continued for 5 days.
-
Monitoring: The mice were monitored daily for 14 days for survival and body weight changes.
-
Efficacy Assessment: The primary endpoint was the survival rate at the end of the observation period.
Visualization of Logical Relationships
Caption: In vitro to in vivo translation in antiviral research.
References
- 1. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antiprotozoal activity of cationic 1,4-diphenyl-1H-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the in vitro trypanocidal activity [protocols.io]
- 5. Assessment of the in vitro trypanocidal activity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of 28DAP010, a Novel Diamidine for Treatment of Second-Stage African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. izsvenezie.com [izsvenezie.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ulab360.com [ulab360.com]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Broad protection against influenza infection by vectored immunoprophylaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Frontiers | A Host-Restricted Self-Attenuated Influenza Virus Provides Broad Pan-Influenza A Protection in a Mouse Model [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 1-Phenyl-1H-1,2,3-triazol-4-amine and its Derivatives in Therapeutic Applications
This guide provides a comparative analysis of 1-phenyl-1H-1,2,3-triazol-4-amine and its derivatives in two key therapeutic applications: inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy and anticancer activity against breast and liver cancer cell lines. The performance of these compounds is benchmarked against relevant alternatives, supported by experimental data from peer-reviewed studies.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Application Overview: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that plays a crucial role in cancer immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment.[1][2] Consequently, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutic agents. Several 1,2,3-triazole derivatives have shown potent IDO1 inhibitory activity.[3][4]
Comparative Performance of 1,2,3-Triazole Based IDO1 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) | Notes |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | IDO1 | 11.3 µM | 0.023 µM | A notable 4-amino-1,2,3-triazole derivative with high potency in cellular assays.[3] |
| 4-phenyl-1,2,3-triazole derivative (Compound 3) | IDO1 | 330 nM | 80 nM (human IDO1) | Demonstrates high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO).[3][5] |
| Icotinib-1,2,3-triazole derivative (Compound e) | IDO1 | - | 0.32 µM | A derivative of the EGFR inhibitor Icotinib, showing potent IDO1 inhibition.[6] |
| Urea and 1,2,3-triazole derivative (Compound 3a) | IDO1 | 0.75 µM | - | A novel inhibitor combining urea and 1,2,3-triazole structures.[4] |
| Epacadostat (Reference Inhibitor) | IDO1 | 72 nM | 7.1 nM | A well-characterized, potent, and selective IDO1 inhibitor that has been in clinical trials.[7][8] |
| BMS-986205 (Linrodostat) (Reference Inhibitor) | IDO1 | - | ~9.5 nM | An irreversible IDO1 inhibitor that has also been evaluated in clinical settings.[9] |
Experimental Protocol: IDO1 Inhibition Kynurenine Assay
This protocol is adapted from established methods for measuring IDO1 activity by quantifying the production of its enzymatic product, kynurenine.[1][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against IDO1 enzyme activity in a cellular context.
Materials:
-
HeLa or SK-OV-3 cells (known to express IDO1 upon stimulation)
-
Recombinant human Interferon-gamma (IFNγ)
-
Test compounds (e.g., this compound derivatives)
-
Reference inhibitor (e.g., Epacadostat)
-
Cell culture medium and supplements
-
Trichloroacetic acid (TCA)
-
4-(Dimethylamino)benzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate HeLa or SK-OV-3 cells in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[9][10]
-
IDO1 Induction: The following day, induce IDO1 expression by treating the cells with IFNγ at a final concentration of 100 ng/mL.[9]
-
Compound Treatment: Add serial dilutions of the test compounds and the reference inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.[13]
-
Kynurenine Measurement:
-
Carefully transfer 140 µL of the cell culture supernatant to a new 96-well plate.
-
Add 20 µL of 3.05 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[13]
-
Incubate the plate at 50°C for 30 minutes.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.
-
A yellow color will develop due to the reaction with kynurenine.
-
-
Data Analysis:
-
Measure the absorbance at 480 nm using a plate reader.
-
Create a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the tumor microenvironment, leading to immune suppression. IDO1 inhibitors block this pathway, aiming to restore T cell function and enhance anti-tumor immunity.
Anticancer Activity via Bax/Bcl-xL Interaction
Application Overview: The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. A key interaction within this family is between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-xL. In many cancers, Bcl-xL is overexpressed, sequestering Bax and preventing it from initiating apoptosis.[14][15] Compounds that can disrupt the Bax/Bcl-xL interaction are therefore of significant interest as potential anticancer agents. Some 1,2,3-triazole derivatives have been reported to exhibit such activity.[16][17]
Comparative Performance of Anticancer 1,2,3-Triazole Derivatives
| Compound | Cell Line | IC50 / Activity | Notes |
| 1,2,3-Triazole-Amino Acid Conjugate (6) | MCF-7 | >30% proliferation inhibition at <10 µM | A diaryl ether-containing 1,2,3-triazole conjugated with L-phenylalanine, suggested to act by inhibiting the Bax/Bcl-xL interaction.[16][18] |
| 1,2,3-Triazole-Amino Acid Conjugate (7) | HepG2 | >30% proliferation inhibition at <10 µM | A diaryl ether-containing 1,2,3-triazole conjugated with glycine, also implicated in the inhibition of the Bax/Bcl-xL interaction.[16][18] |
| 1,2,3-Triazole-containing hybrid (Compound 7) | MCF-7 | IC50 = 14.64 µM | A pyrazole-[1][9]-triazole hybrid linked to a 1,2,3-triazole moiety.[5] |
| 1,2,3-Triazole-containing hybrid (Compound 7) | HepG2 | IC50 = 12.22 µM | A pyrazole-[1][9]-triazole hybrid linked to a 1,2,3-triazole moiety.[5] |
| Doxorubicin (Reference Drug) | MCF-7 | IC50 = 13.45 µM | A standard chemotherapeutic agent used as a positive control in anticancer assays.[5] |
| Doxorubicin (Reference Drug) | HepG2 | IC50 = 11.21 µM | A standard chemotherapeutic agent used as a positive control in anticancer assays.[5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate their IC50 values.
Materials:
-
MCF-7 (breast cancer) or HepG2 (liver cancer) cells
-
Test compounds
-
Reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
Bax/Bcl-xL Apoptotic Signaling Pathway
The following diagram illustrates the mechanism of apoptosis regulated by the Bax and Bcl-xL proteins. Disruption of the inhibitory interaction between Bcl-xL and Bax by compounds like this compound derivatives can promote apoptosis in cancer cells.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crownbio.com [crownbio.com]
- 13. pnas.org [pnas.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-phenyl-1H-1,2,3-triazol-4-amine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-phenyl-1H-1,2,3-triazol-4-amine, a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.
Due to the limited availability of specific safety data for this compound, the following procedures are based on best practices for handling analogous amino-triazole compounds. It is imperative to treat this compound as hazardous waste and consult with a licensed professional waste disposal service for its final disposition.
Key Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Safety glasses with side shields or chemical goggles.
-
Chemical-resistant gloves (e.g., PVC).
-
A dust respirator or an approved respirator with appropriate cartridges.
-
Protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid creating dust during handling and disposal.
Quantitative Data for Structurally Related Compounds
| Property | Value | Source |
| Molecular Formula | C₂H₄N₄ | |
| Molecular Weight | 84.08 g/mol | |
| Melting Point | 150 - 153 °C | |
| log Pow (n-octanol/water) | -0.93 at 20 °C |
Note: The presence of a phenyl group in this compound will alter these properties.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent unintentional reactions.
-
-
Containerization:
-
Place the waste in a suitable, clearly labeled, and sealed container. Polyethylene or polypropylene containers are recommended.
-
Ensure the container is free from leaks and compatible with the waste material.
-
-
Accidental Spill Management:
-
In case of a minor spill, avoid generating dust.[1]
-
Clean up spills using dry procedures; do not use water to wash down spills as this can lead to environmental contamination.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in general waste. This substance is toxic to aquatic life with long-lasting effects.
-
The recommended method of disposal is through a licensed professional waste disposal service.[1]
-
A common disposal technique for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Regulatory Compliance:
-
All disposal activities must comply with local, regional, and national hazardous waste regulations.
-
Consult your institution's EHS department to ensure complete and accurate classification of the waste and to arrange for proper disposal.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
